Product packaging for alpha-L-Xylofuranose(Cat. No.:CAS No. 41546-30-9)

alpha-L-Xylofuranose

Cat. No.: B15209589
CAS No.: 41546-30-9
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-SKNVOMKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-L-xylofuranose is an L-xylofuranose that has alpha- configuration at the anomeric centre. It is an enantiomer of an alpha-D-xylofuranose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B15209589 alpha-L-Xylofuranose CAS No. 41546-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41546-30-9

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m0/s1

InChI Key

HMFHBZSHGGEWLO-SKNVOMKLSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to α-L-Xylofuranose: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of α-L-Xylofuranose. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Alpha-L-Xylofuranose is a monosaccharide, an L-xylofuranose with an alpha-configuration at the anomeric center. It is the enantiomer of α-D-xylofuranose[1].

IUPAC Name: (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]

Molecular Formula: C₅H₁₀O₅[1]

Chemical Structure:

LAM_Signaling cluster_mycobacterium Mycobacterium tuberculosis cluster_host_cell Host Macrophage Mtb M. tuberculosis LAM Lipoarabinomannan (LAM) (containing 5-methylthio-xylofuranose) Mtb->LAM expresses Receptor Host Cell Receptors (e.g., Mannose Receptor, TLR2) LAM->Receptor binds to Macrophage Macrophage Signaling Intracellular Signaling (e.g., NF-κB pathway) Receptor->Signaling activation/inhibition Cytokines Altered Cytokine Production (e.g., ↓ TNF-α, ↓ IL-12) Signaling->Cytokines leads to ImmuneModulation Immunomodulation (impaired bacterial clearance) Cytokines->ImmuneModulation results in characterization_workflow Start Synthesized Compound Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure->NMR MS Mass Spectrometry (HRMS, ESI-MS) Structure->MS IR Infrared Spectroscopy Structure->IR Optical Optical Rotation Structure->Optical Final Characterized α-L-Xylofuranose Derivative NMR->Final MS->Final IR->Final Optical->Final

References

The Enigmatic Role of alpha-L-Xylofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the current understanding of the biological role of alpha-L-Xylofuranose, a rare pentose sugar. Directed at researchers, scientists, and drug development professionals, this document synthesizes the limited available data on L-xylose metabolism, highlights its potential significance in various biological systems, and outlines experimental approaches to further elucidate its function. Due to the scarcity of direct research on this compound, this guide draws analogies from the metabolism of the more extensively studied L-arabinose and D-xylose to propose putative pathways and functions.

Introduction: The Rarity and Potential of L-Xylose

L-Xylose is the enantiomer of the abundant D-xylose and is classified as a rare sugar due to its infrequent occurrence in nature.[1][2] While D-xylose is a well-known component of hemicellulose in plant biomass and has established metabolic pathways in numerous organisms, the biological significance of L-xylose, and specifically its this compound anomer, remains largely unexplored.[3][4] However, emerging research suggests that L-xylose and its derivatives may possess unique biological activities, making them intriguing targets for drug development and biotechnology.[1][5] L-Xylose serves as a chiral building block in the synthesis of bioactive compounds, including potential treatments for diabetes and cancer, and has shown anti-HIV properties.[1]

Putative Metabolic Pathway of L-Xylose

Direct evidence for a complete metabolic pathway of L-xylose in any organism is currently lacking. However, based on the known metabolic pathways of other pentoses, particularly L-arabinose in bacteria, a putative pathway for L-xylose catabolism can be proposed. This hypothetical pathway likely involves the following key enzymatic steps:

  • Isomerization: L-Xylose is likely converted to L-xylulose. While a specific L-xylose isomerase has not been extensively characterized, some D-xylose isomerases have been shown to have broad substrate specificity and can act on other pentoses like L-arabinose.[6][7] It is plausible that a similar isomerase could catalyze the conversion of L-xylose.

  • Phosphorylation: L-Xylulose would then be phosphorylated to L-xylulose-5-phosphate by a putative L-xylulokinase. This step is analogous to the action of L-arabinose kinase in the L-arabinose metabolic pathway.

  • Epimerization and Entry into the Pentose Phosphate Pathway: L-xylulose-5-phosphate could then be epimerized to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). This would allow the carbon skeleton of L-xylose to be integrated into central metabolism for the production of energy and biosynthetic precursors.

The following diagram illustrates this putative metabolic pathway for L-Xylose.

Putative_L_Xylose_Metabolism alpha_L_Xylofuranose This compound L_Xylose L-Xylose alpha_L_Xylofuranose->L_Xylose mutarotation L_Xylulose L-Xylulose L_Xylose->L_Xylulose L-Xylose Isomerase (putative) L_Xylulose_5P L-Xylulose-5-Phosphate L_Xylulose->L_Xylulose_5P L-Xylulokinase (putative) D_Xylulose_5P D-Xylulose-5-Phosphate L_Xylulose_5P->D_Xylulose_5P L-Ribulose-5-phosphate 4-epimerase (analogous) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

A putative metabolic pathway for L-Xylose in microorganisms.

Quantitative Data on L-Xylose Metabolism

Quantitative data on the biological activity of this compound is extremely limited. The primary available data comes from a study on the enzymatic production of L-xylose from L-xylulose using L-fucose isomerase from Escherichia coli.

EnzymeSubstrateKm (mM)Vmax (μmol/mg·min)OrganismReference
L-Fucose IsomeraseL-Xylulose410.23Escherichia coli[8]

This data provides a starting point for characterizing the enzymes involved in L-xylose metabolism. Further research is needed to identify and characterize the putative L-xylose isomerase and L-xylulokinase to build a more complete picture of its metabolic fate.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for analyzing D-xylose and other pentoses and may require optimization for L-xylose.

Quantification of L-Xylose by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of L-xylose in biological samples using HPLC with a Refractive Index (RI) detector.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Amino-based or ligand-exchange chromatography column suitable for sugar analysis (e.g., Bio-Rad HPX-87P)

  • L-Xylose standard (high purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Biological sample (e.g., cell culture supernatant, tissue extract)

Procedure:

  • Standard Preparation: Prepare a stock solution of L-xylose (e.g., 10 mg/mL) in ultrapure water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., culture supernatant), centrifuge to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter.

    • For solid samples (e.g., tissue), homogenize in a suitable buffer, centrifuge to pellet insoluble material, and filter the supernatant.

    • Dilute the sample if necessary to bring the L-xylose concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for sugar analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[9][10] For ligand-exchange columns, ultrapure water is often used as the mobile phase at an elevated temperature (e.g., 80-85°C).[9]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

    • Record the chromatograms and integrate the peak corresponding to L-xylose.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the L-xylose standards against their known concentrations.

    • Determine the concentration of L-xylose in the samples by interpolating their peak areas on the calibration curve.

The following diagram illustrates the general workflow for HPLC analysis of L-Xylose.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard Prepare L-Xylose Calibration Standards HPLC Inject into HPLC-RI System Standard->HPLC Sample Prepare Biological Sample (Filter/Dilute) Sample->HPLC Chromatogram Acquire Chromatograms HPLC->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify L-Xylose in Samples Chromatogram->Quantification

General workflow for the quantification of L-Xylose using HPLC.
Assay for Putative L-Xylose Isomerase Activity

This protocol outlines a method to screen for and characterize the activity of a putative L-xylose isomerase. The assay is based on the colorimetric determination of the ketose (L-xylulose) produced from the aldose (L-xylose).

Materials:

  • Crude cell extract or purified enzyme preparation

  • L-Xylose solution (substrate)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Cysteine-carbazole-sulfuric acid reagent

  • L-Xylulose standard

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the buffer, L-xylose solution, and the enzyme preparation.

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time period (e.g., 10-60 minutes).

    • Stop the reaction by heating the mixture (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., HCl).

    • Include a negative control with heat-inactivated enzyme.

  • Colorimetric Assay for L-Xylulose:

    • To the reaction mixture, add the cysteine-carbazole-sulfuric acid reagent. This reagent reacts specifically with ketoses to produce a colored product.

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-xylulose.

    • Determine the amount of L-xylulose produced in the enzymatic reaction by comparing its absorbance to the standard curve.

    • Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Signaling and Broader Biological Roles: Uncharted Territory

Currently, there is no direct evidence to suggest a role for this compound in cellular signaling pathways. Research on the signaling roles of rare sugars is still in its infancy. However, the structural similarity of L-xylose to other biologically active monosaccharides raises the possibility of its involvement in various cellular processes.

Future research should investigate whether L-xylofuranose or its derivatives can:

  • Act as signaling molecules themselves.

  • Modulate the activity of signaling proteins, such as kinases or phosphatases.

  • Be incorporated into glycoconjugates (glycoproteins and glycolipids) and thereby influence cell-cell recognition, adhesion, and communication.

Conclusion and Future Directions

The biological role of this compound remains a compelling mystery in the field of glycobiology. While direct evidence is scarce, the information gathered from related L- and D-pentoses allows for the formulation of testable hypotheses regarding its metabolism and potential functions. The putative metabolic pathway presented in this whitepaper provides a framework for future research aimed at identifying and characterizing the enzymes involved in L-xylose catabolism.

To advance our understanding, the following research avenues are critical:

  • Identification and Characterization of L-Xylose Metabolizing Enzymes: A concerted effort is needed to discover and biochemically characterize the putative L-xylose isomerase and L-xylulokinase.

  • Metabolomic Studies: The use of advanced analytical techniques, such as mass spectrometry-based metabolomics, will be crucial to detect and quantify L-xylose and its metabolites in various organisms.

  • Genetic and Molecular Biology Approaches: Knockout and overexpression studies of candidate genes in model organisms can help to elucidate the physiological role of L-xylose metabolism.

  • Investigation of Signaling Roles: Targeted studies are required to explore the potential involvement of this compound and its derivatives in cellular signaling cascades.

Unraveling the biological role of this compound not only will expand our fundamental knowledge of carbohydrate metabolism but also may open up new avenues for the development of novel therapeutics and biotechnological applications.

References

Unveiling alpha-L-Xylofuranose: A Deep Dive into its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the natural sources and discovery of alpha-L-Xylofuranose, a rare sugar with significant potential in various scientific fields. While its D-enantiomer, D-xylose, is a ubiquitous component of plant biomass, the natural occurrence of L-xylose, and specifically its alpha-furanose anomer, has remained a more elusive topic. This whitepaper consolidates current knowledge, presenting data on its known sources, the history of its discovery, and the experimental methodologies crucial for its study.

The Elusive Nature of L-Xylose in the Natural World

Historically, D-xylose, first isolated from wood by the Finnish scientist Koch in 1881, has been the primary focus of research due to its abundance in hemicellulose.[1] In contrast, L-xylose is considered a rare monosaccharide, with some scientific literature suggesting it is primarily available through synthetic routes.[2] However, emerging research indicates that while free L-xylose is uncommon, it is present as a constituent of more complex glycosides in various natural, particularly microbial, sources.

Microbial Kingdom: A Primary Source of L-Xylose Glycosides

Recent investigations into microbial metabolites have revealed a range of natural products featuring xylose glycosylation. Notably, a number of these compounds, isolated from fungi and bacteria, have been found to contain L-xylose. This discovery has shifted the paradigm, suggesting that the biosphere holds a reservoir of L-xylose within these complex molecular structures. The structural diversity of these microbial xylosides presents a promising frontier for the discovery of novel bioactive compounds.

Definitive identification of the this compound anomer within these natural products requires sophisticated analytical techniques. The precise stereochemistry and ring structure are critical for understanding the biological activity of these molecules.

Discovery and Characterization: A Historical Perspective

The discovery of xylose is credited to Koch in 1881, who isolated it from wood.[1] However, the historical timeline for the specific discovery and characterization of the L-enantiomer and its various anomeric forms is less clearly documented in readily available literature. Early research predominantly focused on the more abundant D-xylose. The identification of L-xylose in natural products is a more recent development, driven by advancements in analytical chemistry, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which allow for the detailed structural elucidation of complex glycosides.

Quantitative Analysis and Experimental Protocols

The quantification of L-xylofuranose in natural sources is a challenging analytical task. Due to its typical presence as part of a larger molecule, initial hydrolysis of the glycosidic bond is required. Subsequent chromatographic separation and spectroscopic analysis are then employed for identification and quantification.

Table 1: Methods for the Analysis of Xylose
Analytical MethodPrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and interaction with a stationary phase.Quantification of xylose in fermentation broths and hydrolysates.[3]
Gas Chromatography (GC)Separation of volatile derivatives.Analysis of sugar composition in complex mixtures.[3]
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide detailed structural information.Determination of anomeric configuration and ring structure of sugars.[4]
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify molecules.Identification of xylose and its derivatives in biological samples.[5]

Detailed experimental protocols for the isolation and characterization of this compound from natural sources are often specific to the source organism and the parent molecule. A general workflow is outlined below.

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_extraction Extraction & Hydrolysis cluster_purification Purification & Isolation cluster_characterization Structural Characterization A Source Material (e.g., Microbial Fermentation Broth) B Extraction of Glycosides A->B Solvent Extraction C Acid or Enzymatic Hydrolysis B->C Cleavage of Glycosidic Bond D Chromatographic Separation (e.g., HPLC, Column Chromatography) C->D E Isolated L-Xylose D->E F NMR Spectroscopy (1H, 13C, COSY, etc.) E->F G Mass Spectrometry E->G H Determination of This compound Structure F->H G->H

Figure 1. A generalized workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Significance

Currently, there is limited specific information available regarding signaling pathways directly involving this compound. The biological role of L-xylose-containing natural products is an active area of research, with potential applications in medicine and biotechnology. The unique stereochemistry of L-sugars can confer resistance to enzymatic degradation, making them interesting candidates for the development of stable therapeutic agents.

Future Directions

The study of this compound and its natural sources is a burgeoning field. Future research will likely focus on:

  • Screening of diverse microbial sources to identify novel L-xylose-containing natural products.

  • Detailed structural elucidation of these compounds to confirm the presence of the this compound anomer.

  • Investigation of the biosynthetic pathways responsible for the production of L-xylose in these organisms.

  • Exploration of the biological activities of these unique glycosides for potential applications in drug discovery and development.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current understanding of this compound and paving the way for future discoveries in this exciting area of carbohydrate chemistry and biology.

References

The Unnatural Enantiomer: A Technical Guide to α-L-Xylofuranose and Its Emerging Significance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the vast landscape of carbohydrate chemistry and biology, D-sugars predominate, forming the structural and metabolic backbone of most life on Earth. Their mirror-image counterparts, the L-sugars, are comparatively rare and, as such, represent a frontier in chemical biology and therapeutic development. This technical guide provides an in-depth exploration of α-L-xylofuranose, the enantiomer of the naturally occurring α-D-xylofuranose. We will delve into its physicochemical properties, detail experimental protocols for its synthesis and analysis, and explore its burgeoning significance in the context of drug discovery, particularly in the development of novel anticancer and antiviral agents. This document aims to serve as a comprehensive resource for researchers seeking to understand and harness the unique properties of this "unnatural" sugar.

Introduction: The World of Enantiomeric Sugars

Chirality is a fundamental property of many biological molecules, and in the case of sugars, the "D" and "L" designations denote the stereochemical configuration of the chiral center furthest from the anomeric carbon. While D-xylose is a common component of hemicellulose in plant cell walls and plays a role in various metabolic pathways, its enantiomer, L-xylose, is not found in nature.[1][2] This inherent scarcity makes α-L-xylofuranose and its derivatives intriguing candidates for therapeutic applications. Because metabolic enzymes are stereospecific, L-sugars are often resistant to degradation in the body, a property that can be advantageous in drug design. This guide will focus specifically on the furanose form of L-xylose, α-L-xylofuranose, and its growing importance in medicinal chemistry.

Physicochemical Properties: A Comparative Analysis

The enantiomeric relationship between α-D-xylofuranose and α-L-xylofuranose dictates that many of their physical and chemical properties are identical, with the notable exception of their interaction with plane-polarized light (optical activity). The table below summarizes key physicochemical data for both enantiomers.

Propertyα-D-Xylofuranoseα-L-XylofuranoseData Source(s)
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅PubChem
Molecular Weight 150.13 g/mol 150.13 g/mol PubChem
CAS Number 31178-70-841546-30-9PubChem
Melting Point Not available144-145 °C (for L-xylose)Georganics
Optical Activity ([α]D) Varies with anomeric mixtureVaries with anomeric mixture-
Topological Polar Surface Area 90.2 Ų90.2 ŲPubChem
Hydrogen Bond Donor Count 44PubChem
Hydrogen Bond Acceptor Count 55PubChem
Rotatable Bond Count 11PubChem

Experimental Protocols

Chemical Synthesis of L-Xylose from D-Gluconolactone

The synthesis of L-xylose can be achieved from the readily available D-glucono-1,5-lactone through a multi-step process involving selective protection, oxidation, and deprotection. The following is a representative protocol adapted from the literature.[3]

Objective: To synthesize L-xylose from D-glucono-1,5-lactone.

Materials:

  • D-glucono-1,5-lactone

  • Acetone

  • Sulfuric acid

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Protection of D-Gluconolactone:

    • Suspend D-glucono-1,5-lactone in acetone and add a catalytic amount of sulfuric acid.

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture and neutralize the filtrate.

    • Purify the resulting diacetonide intermediate by column chromatography.

  • Silylation:

    • Dissolve the diacetonide intermediate in DCM.

    • Add TBDMSOTf and a non-nucleophilic base (e.g., 2,6-lutidine).

    • Stir the reaction at 0°C to room temperature until silylation is complete.

    • Quench the reaction and extract the product. Purify by column chromatography.

  • Reduction to Lactol:

    • Dissolve the silylated lactone in an anhydrous solvent like toluene or DCM and cool to -78°C.

    • Add DIBAL-H dropwise and stir for the appropriate time.

    • Quench the reaction carefully with methanol and allow it to warm to room temperature.

    • Work up the reaction to isolate the lactol.

  • Oxidative Cleavage:

    • Dissolve the lactol in DCM.

    • Add Dess-Martin periodinane and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a solution of sodium thiosulfate.

    • Extract the resulting aldehyde and purify.

  • Reduction and Deprotection:

    • Dissolve the aldehyde in methanol and cool to 0°C.

    • Add NaBH₄ in portions.

    • Stir until the reduction is complete.

    • Acidify the reaction mixture to hydrolyze the protecting groups.

    • Purify the final product, L-xylose, by column chromatography.

Purification of L-Xylose by Centrifugal Partition Chromatography (CPC)

CPC is an effective method for the purification of sugars from complex mixtures.

Objective: To purify L-xylose from a reaction mixture or natural extract.

Methodology:

  • Sample Preparation: The crude L-xylose sample is dissolved in a suitable solvent system.

  • CPC System: A two-phase solvent system is selected where the target compound has a suitable partition coefficient (K). A common system for sugar separation is dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water.[4]

  • Operation: The CPC instrument is operated in either ascending or descending mode. The stationary phase is retained in the rotor by a centrifugal field, while the mobile phase is pumped through it. The sample is injected, and fractions are collected as they elute from the column.

  • Analysis: Fractions are analyzed by a suitable method, such as HPLC with a refractive index detector, to identify those containing pure L-xylose.

Significance in Drug Development and Biology

While α-D-xylofuranose is integrated into various biological structures and pathways, the significance of its L-enantiomer lies primarily in its application as a building block for novel therapeutics.

Antiviral and Anticancer Nucleoside Analogs

A major area of interest is the incorporation of L-xylofuranose into nucleoside analogs.[5] These synthetic nucleosides can act as antimetabolites, interfering with the synthesis of DNA and RNA or inhibiting enzymes crucial for viral replication or cancer cell proliferation.[5]

  • Mechanism of Action: Many nucleoside analogs exert their effect after being phosphorylated in the cell to the corresponding triphosphate. These triphosphates can then act as either inhibitors or alternative substrates for DNA and RNA polymerases. Incorporation of the analog into a growing nucleic acid chain often leads to chain termination, halting replication.[6]

Molecular dynamics simulations have suggested that xylose nucleosides with a phosphonate group at the 3'-position can interact favorably with the active site of the RNA-dependent RNA polymerase (RdRp) of viruses like Enterovirus 71.[7] An adenine-containing xylofuranosyl nucleoside phosphonate has demonstrated good antiviral activity against measles and enterovirus-68.[7]

The logical workflow for the development of such antiviral agents can be visualized as follows:

Antiviral_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target_ID Target Identification (e.g., Viral RdRp) MD_Sim Molecular Dynamics Simulations Target_ID->MD_Sim informs Lead_Design Lead Compound Design (Xylofuranosyl Nucleoside) MD_Sim->Lead_Design Synthesis Multi-step Synthesis of Analogs Lead_Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Antiviral Assays (EC50 Determination) Purification->In_Vitro_Assay Cytotoxicity Cytotoxicity Assays (CC50 Determination) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) In_Vitro_Assay->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt guides Lead_Opt->Lead_Design iterative process

Caption: Workflow for the development of xylofuranosyl nucleoside antiviral agents.
Enzyme Inhibition

Derivatives of L-xylose have also been investigated as inhibitors of various enzymes. For example, polyhydroxypyrrolidines derived from L-xylose have demonstrated potent inhibition of α- and β-glucosidases, which is relevant for the development of diabetes treatments.[2] More recently, 5'-guanidino 6-chloropurine xylofuranosyl nucleosides have been identified as selective, submicromolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

Enzymatic Pathways and Biotransformation

While L-xylose is not a common natural substrate, enzymatic pathways exist that can metabolize it or produce it from other sugars. For instance, L-xylulose can be enzymatically isomerized to L-xylose.[2] L-xylulose itself is an intermediate in certain metabolic pathways and can be produced from xylitol by xylitol 4-dehydrogenase.[8] Furthermore, a multi-enzyme cascade reaction has been developed to convert D-xylose (from xylan) into L-arabinose, a process that involves the enzymatic conversion of D-xylulose to L-ribulose.[1] This highlights the potential for biocatalytic routes to access rare L-sugars.

The enzymatic conversion of L-arabinose, a more common L-sugar, provides a potential route to other rare L-sugars and demonstrates the metabolic interplay that can be engineered.

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-Arabinose Reductase L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-Arabinitol 4-Dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-Xylulose Reductase L_Xylulose_5P L-Xylulose-5-P L_Xylulose->L_Xylulose_5P L-Xylulokinase PPP Pentose Phosphate Pathway L_Xylulose_5P->PPP

Caption: Simplified enzymatic pathway for L-arabinose metabolism.

Conclusion and Future Outlook

α-L-Xylofuranose, the "unnatural" enantiomer of its ubiquitous D-form, represents a compelling scaffold for the development of novel therapeutics. Its resistance to metabolic degradation and its ability to be incorporated into structures that mimic natural nucleosides make it a valuable tool for medicinal chemists. The growing body of research into L-xylofuranose derivatives as antiviral, anticancer, and enzyme-inhibiting agents underscores the potential of exploring the less-traveled paths of carbohydrate chemistry. As synthetic and enzymatic methods for producing rare L-sugars become more efficient, we can expect to see an expansion of the therapeutic applications of α-L-xylofuranose and other "unnatural" monosaccharides, opening new avenues for drug discovery and development.

References

alpha-L-Xylofuranose IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-L-Xylofuranose, a furanose form of the pentose sugar L-xylose. It details the molecule's nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its Chemical Abstracts Service (CAS) number for unambiguous identification, and a summary of its key physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and purification, starting from the readily available L-xylose. Furthermore, this guide touches upon the biological significance of L-xylose derivatives and provides a logical workflow for its preparation.

Nomenclature and Identification

IUPAC Name: (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]

CAS Number: 41546-30-9[1]

This systematic naming and unique identifier are crucial for accurate documentation and database searches in chemical and biological research.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C5H10O5PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
Melting Point Not availableN/A
Specific Rotation [α]D Not availableN/A
Solubility Soluble in waterChemBK[2]
Predicted LogP -2.58230LookChem[3]

Experimental Protocols

Synthesis of this compound

The synthesis of unprotected this compound can be achieved through a two-step process involving the formation of a protected intermediate followed by deprotection.

Step 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This procedure is adapted from the synthesis of the corresponding D-enantiomer and related derivatives.

  • Materials:

    • L-(-)-xylose

    • Anhydrous acetone

    • Concentrated sulfuric acid

    • Magnesium sulfate (anhydrous)

    • Ammonium hydroxide solution

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend L-(-)-xylose and anhydrous magnesium sulfate in anhydrous acetone at room temperature.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension and stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the L-(-)-xylose has been consumed, filter the reaction mixture to remove the magnesium sulfate.

    • Neutralize the filtrate with an ammonium hydroxide solution to a pH of approximately 9.

    • Filter the mixture again to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude bis-acetonide intermediate as an oil.

    • Suspend the crude oil in water and adjust the pH to 2 with 1 N HCl.

    • Stir the mixture at room temperature to facilitate the selective hydrolysis of the 3,5-O-isopropylidene group.

    • Neutralize the reaction mixture with a suitable base (e.g., potassium phosphate solution) to a pH of ~7.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose.

Step 2: Deprotection to yield this compound

The final step involves the acidic hydrolysis of the remaining isopropylidene protecting group.

  • Materials:

    • 1,2-O-Isopropylidene-α-L-xylofuranose

    • Aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid)

    • A suitable base for neutralization (e.g., sodium bicarbonate)

  • Procedure:

    • Dissolve the purified 1,2-O-Isopropylidene-α-L-xylofuranose in an aqueous acidic solution.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a base.

    • Remove the solvent under reduced pressure. The resulting residue will contain this compound along with salts.

    • Further purification can be achieved by techniques such as recrystallization or chromatography to isolate the pure this compound.

Analytical Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition and molecular weight of the synthesized compound.

Biological Significance

While the direct biological roles and signaling pathways of this compound are not extensively documented, derivatives of L-xylose have shown significant biological activities. For instance, polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties and act as potent inhibitors of α- and β-glucosidases, which is relevant for the development of diabetes treatments[4]. The synthesis of L-ribofuranose derivatives from L-xylose is also of interest for the preparation of L-nucleosides, which are explored as potential inhibitors of HIV and for the synthesis of nuclease-resistant "antisense" oligonucleotides[5].

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from L-xylose.

Synthesis_Workflow L_Xylose L-Xylose Protection Protection (Acetone, H₂SO₄) L_Xylose->Protection Protected_Intermediate 1,2:3,5-di-O-Isopropylidene -α-L-xylofuranose Protection->Protected_Intermediate Selective_Hydrolysis Selective Hydrolysis (aq. HCl) Protected_Intermediate->Selective_Hydrolysis Mono_Protected 1,2-O-Isopropylidene -α-L-xylofuranose Selective_Hydrolysis->Mono_Protected Deprotection Deprotection (aq. Acid) Mono_Protected->Deprotection alpha_L_Xylofuranose This compound Deprotection->alpha_L_Xylofuranose

Synthesis of this compound from L-Xylose.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Xylofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Xylofuranose is a furanose form of the L-xylose sugar, a five-carbon aldose (a pentose). While D-xylose is more common in nature, L-xylose and its derivatives are of significant interest in various fields, including medicinal chemistry and drug development, for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and visualizations to aid in research and development.

It is important to note that in aqueous solutions, xylose exists as an equilibrium mixture of its different isomers: the alpha and beta anomers of both the pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a small amount of the open-chain aldehyde form. Consequently, some of the experimental data presented in the literature pertains to this equilibrium mixture, and is specified as such.

Physical Properties of L-Xylose (in equilibrium)

The following table summarizes the available quantitative data for the physical properties of L-Xylose. It is important to consider that these values represent the equilibrium mixture of isomers in solution, which includes this compound.

PropertyValueNotes and Experimental Conditions
Molecular Formula C5H10O5[1]
Molecular Weight 150.13 g/mol [1]
Melting Point 150-152 °CFor the crystalline solid, which is typically the most stable pyranose form.
Specific Rotation ([α]D) -18.7° (c=4 in H2O)This is the equilibrium rotation for the mixture of anomers in water. The initial rotation of a pure anomer would be different and would change over time to reach this value (mutarotation).
Solubility in Water 30 mg/mL[2]
Solubility in Ethanol 3 mg/mL[2]
Solubility in DMSO 30 mg/mL[2]

Chemical Properties of this compound

Mutarotation in Solution

In aqueous solution, this compound is in equilibrium with its anomer, beta-L-Xylofuranose, as well as the more stable pyranose forms and the open-chain aldehyde form. This dynamic interconversion, which results in a change in the optical rotation of the solution over time, is known as mutarotation. The equilibrium is established through the opening of the furanose ring to the aldehyde form, followed by re-cyclization.

Mutarotation alpha_L_Xylofuranose α-L-Xylofuranose open_chain Open-chain (aldehyde form) alpha_L_Xylofuranose->open_chain beta_L_Xylofuranose β-L-Xylofuranose open_chain->beta_L_Xylofuranose pyranose_forms Pyranose forms (more stable) open_chain->pyranose_forms major equilibrium

Caption: Equilibrium of L-Xylose anomers in solution.

Conformational Isomers of the Furanose Ring

The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium of different puckered conformations, most commonly described as envelope (E) and twist (T) forms. These conformations are crucial for the molecule's reactivity and its interaction with enzymes and receptors. The specific conformation is influenced by the substituents on the ring and the solvent.

Furanose_Conformations E2 E2 (C2-endo) T3_2 T3/2 E2->T3_2 E3 E3 (C3-endo) T3_2->E3 T4_3 T4/3 E3->T4_3 T4_3->E2 pseudorotation pathway

Caption: Pseudorotational pathway of furanose ring conformations.

Reactivity
  • Glycosylation: The anomeric hydroxyl group of this compound is a key functional group for the formation of glycosidic bonds. Glycosylation reactions, typically performed on protected forms of the sugar, allow for the synthesis of various xylosides with potential biological applications.

  • Hydrolysis: The glycosidic linkage in xylofuranosides can be cleaved through acid-catalyzed or enzymatic hydrolysis. The rate and specificity of this reaction depend on the nature of the aglycone and the catalyst used.

Experimental Protocols

Synthesis of L-Xylose from D-Gluconolactone

While a direct, high-yielding synthesis of pure this compound is not commonly reported due to the equilibrium in solution, L-xylose can be synthesized from more readily available starting materials. The following is a conceptual outline based on established chemical transformations.

Principle: This synthesis involves a series of reactions including protection of hydroxyl groups, oxidative degradation, and deprotection to yield L-xylose.

Materials:

  • D-Glucono-1,5-lactone

  • Acetone

  • Sulfuric acid

  • Dess-Martin periodinane

  • Sodium borohydride

  • Methanol

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure Outline:

  • Protection: The hydroxyl groups of D-glucono-1,5-lactone are protected, for example, by forming acetonides in the presence of acetone and an acid catalyst.

  • Oxidative Cleavage: The protected gluconolactone is subjected to oxidative cleavage, for instance, using Dess-Martin periodinane, to shorten the carbon chain and form the corresponding L-xylo derivative.

  • Reduction: The resulting aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.

  • Deprotection: The protecting groups are removed under acidic conditions to yield L-xylose.

  • Purification: The final product is purified by column chromatography on silica gel.

Note: The resulting L-xylose will exist as a mixture of its anomers in solution. Obtaining a pure crystalline form of this compound would require specific crystallization conditions that favor this particular isomer, which can be challenging.

Determination of Specific Rotation

Principle: The specific rotation of a chiral compound is a measure of its ability to rotate the plane of polarized light. It is a characteristic physical property.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask

  • Analytical balance

  • Sample cell (polarimeter tube)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of L-xylose and dissolve it in a precise volume of distilled water in a volumetric flask to prepare a solution of known concentration (e.g., 4 g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with a blank (distilled water).

    • Fill the sample cell with the L-xylose solution, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and measure the observed rotation (α).

    • Record the temperature of the measurement.

  • Calculation: Calculate the specific rotation using the following formula: [α]D^T = α / (l × c) where:

    • [α]D^T is the specific rotation at temperature T using the D-line of sodium.

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Mutarotation: To observe mutarotation, take readings immediately after dissolving the sample and then at regular intervals until the reading becomes constant. This final, stable reading corresponds to the equilibrium specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful techniques for the structural elucidation of organic molecules, including carbohydrates. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a few milligrams of L-xylose in deuterium oxide (D2O). D2O is used as the solvent to avoid a large solvent signal in the 1H NMR spectrum.

Data Acquisition:

  • Acquire 1D 1H and 13C NMR spectra.

  • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Interpretation:

  • The anomeric proton (H-1) of the furanose form typically appears at a distinct chemical shift compared to the pyranose forms.

  • The coupling constants between adjacent protons (e.g., J1,2) can help to determine the relative stereochemistry (alpha or beta configuration).

  • The presence of multiple sets of signals in the spectra confirms the existence of different anomers in equilibrium in the D2O solution.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the chemical synthesis and characterization of a xylofuranoside derivative, a common task in drug discovery and carbohydrate chemistry.

Synthesis_Workflow start L-Xylose protection Protection of Hydroxyl Groups start->protection glycosylation Glycosylation with Aglycone protection->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (e.g., Chromatography) deprotection->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization end Xylofuranoside Derivative characterization->end

Caption: General workflow for the synthesis of a xylofuranoside.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While specific experimental data for the pure alpha-L-furanose anomer can be scarce due to its existence in a dynamic equilibrium in solution, the data for L-xylose provides valuable insights. The detailed experimental protocols and visualizations are intended to assist researchers in their work with this and related carbohydrate molecules. Further research is warranted to isolate and characterize the pure anomers of L-xylofuranose to provide more precise data for its physical and chemical properties.

References

The Stereochemistry of L-Xylofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of L-xylofuranose, a pentose sugar of significant interest in various scientific and pharmaceutical applications. From its fundamental structure to its metabolic implications, this document consolidates key data and experimental insights to facilitate a deeper understanding of this chiral molecule.

Introduction to L-Xylofuranose

L-Xylofuranose is the five-membered ring form of the monosaccharide L-xylose. As an aldopentose, its structure is characterized by five carbon atoms, including an aldehyde functional group in its open-chain form. The "L" designation signifies its stereochemical relationship to the enantiomeric D-xylose, a more common sugar in nature. The furanose form arises from the intramolecular cyclization of the L-xylose chain, creating a tetrahydrofuran ring. This cyclization results in the formation of a new chiral center at the anomeric carbon (C1), leading to two distinct anomers: α-L-xylofuranose and β-L-xylofuranose.

The stereochemical integrity of L-xylofuranose and its derivatives is of paramount importance in drug design and synthesis, where it serves as a versatile chiral building block.[1][2] Its unique three-dimensional arrangement allows for the stereoselective synthesis of complex molecules with potential therapeutic applications, including antitumor, anti-HIV, and antidiabetic agents.[2]

Stereochemical Configuration and Conformation

The absolute configuration of the chiral centers in L-xylofuranose dictates its overall three-dimensional structure. The IUPAC name for α-L-xylofuranose is (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol. The β-anomer differs in its configuration at the anomeric C1 carbon.

The five-membered furanose ring is not planar and adopts puckered conformations, typically described as either envelope (E) or twist (T) forms. These conformations are in a dynamic equilibrium in solution, and the preferred conformation can be influenced by substituents and solvent effects.

Quantitative Stereochemical Data

A precise understanding of the stereochemistry of L-xylofuranose requires quantitative data from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Due to the challenges in isolating and crystallizing the individual anomers of unprotected L-xylofuranose, comprehensive experimental data is scarce. However, data from its enantiomer, D-xylofuranose, and its derivatives, provide valuable insights, as the scalar NMR parameters (chemical shifts and coupling constants) are identical for enantiomers.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformation of furanose rings in solution. The coupling constants between vicinal protons (³JHH) are particularly informative for determining the dihedral angles and, consequently, the ring pucker.

Based on studies of related furanosides, the following trends in ³JH1-H2 coupling constants are expected for the anomers of L-xylofuranose:

  • α-L-xylofuranose (1,2-cis relationship): ³JH1-H2 is typically in the range of 3-5 Hz.

  • β-L-xylofuranose (1,2-trans relationship): ³JH1-H2 is generally smaller, in the range of 0-2 Hz.

The following table summarizes representative ¹H NMR data for a protected derivative, 1,2-O-isopropylidene-α-L-xylofuranose, which provides an indication of the chemical shifts in a related system.

Parameter Value
¹H Chemical Shifts (δ, ppm)
H15.88 (d, J = 4.0 Hz)
H24.47 (d, J = 4.0 Hz)
H34.11 (d, J = 2.8 Hz)
H44.14-4.18 (m)
H5, H5'3.71-3.83 (m)
¹³C Chemical Shifts (δ, ppm) Data not available in the provided search results
Coupling Constants (J, Hz)
³JH1-H24.0
³JH2-H32.8

Note: Data is for 1,2-O-isopropylidene-α-L-xylofuranose in CD₃OD.

X-ray Crystallographic Data

Experimental Protocols

Synthesis of L-Xylofuranose Derivatives

A common strategy for the synthesis of furanosides involves the use of protecting groups to control regioselectivity and stereoselectivity. An example is the synthesis of 1,2-O-isopropylidene-α-L-xylofuranose from L-xylose.

Protocol: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

  • Reaction Setup: A suspension of L-(-)-xylose and anhydrous magnesium sulfate in acetone is prepared at room temperature.

  • Acid Catalysis: Concentrated sulfuric acid is added to the suspension to catalyze the formation of the di-O-isopropylidene derivative.

  • Reaction Monitoring: The reaction is stirred for approximately 12 hours, and the consumption of L-xylose is monitored.

  • Workup: The reaction mixture is filtered, and the solid residue is washed with acetone. The filtrate is neutralized with ammonium hydroxide solution to a pH of ~9.

  • Hydrolysis: The resulting crude bis-acetonide is suspended in water, and the pH is adjusted to 2 with 1 N HCl to selectively hydrolyze the 3,5-O-isopropylidene group.

  • Neutralization and Extraction: The reaction is stirred for 12 hours, then neutralized with a potassium phosphate solution. The product is extracted with ethyl acetate.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.[2]

NMR Spectroscopic Analysis

Protocol: Conformational Analysis of Furanosides by NMR

  • Sample Preparation: A solution of the furanoside is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Spectral Assignment: The acquired spectra are used to assign all proton and carbon resonances.

  • Coupling Constant Extraction: The ¹H NMR spectrum is carefully analyzed to extract all proton-proton coupling constants (JHH).

  • Conformational Analysis: The magnitudes of the vicinal coupling constants (³JHH) are used to determine the dihedral angles between adjacent protons, which in turn provides information about the puckering of the furanose ring. This is often done by applying Karplus-type equations or by comparing the experimental data with theoretical values calculated for different ring conformations.

Metabolic and Biological Significance

While D-xylose metabolism is well-characterized, the metabolic fate of L-xylose is less understood, particularly in mammals. In microorganisms, D-xylose is typically metabolized through several pathways, including the oxido-reductase pathway and the isomerase pathway, eventually entering the pentose phosphate pathway.[4] It is presumed that L-xylose, as the enantiomer, would be metabolized by a parallel pathway, although the stereospecificity of the involved enzymes would be critical.

In the context of drug development, L-xylose and its derivatives are of significant interest. They serve as chiral precursors for the synthesis of a variety of biologically active molecules. For instance, derivatives of L-xylose have been investigated as inhibitors of urinary glucose reabsorption for potential use in diabetes treatment.[2] Furthermore, polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties.[2]

Visualizations

L_Xylofuranose_Anomers cluster_alpha α-L-Xylofuranose cluster_beta β-L-Xylofuranose alpha alpha beta beta

Caption: 2D structures of α-L-xylofuranose and β-L-xylofuranose.

L_Xylose_Cyclization OpenChain L-Xylose (Open-Chain Form) AlphaFuranose α-L-Xylofuranose OpenChain->AlphaFuranose Intramolecular Cyclization BetaFuranose β-L-Xylofuranose OpenChain->BetaFuranose Intramolecular Cyclization AlphaFuranose->OpenChain Ring Opening BetaFuranose->OpenChain Ring Opening

Caption: Equilibrium between the open-chain and furanose forms of L-xylose.

D_Xylose_Metabolism D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (ATP -> ADP) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Caption: Simplified metabolic pathway of D-xylose (Oxido-reductase pathway).

References

Preliminary Studies on the Bioactivity of alpha-L-Xylofuranose and Its Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of alpha-L-Xylofuranose and its structurally related derivatives. While direct studies on this compound are limited, this paper consolidates the existing data on the antiviral and potential anticancer activities of L-xylofuranose analogues. Key findings include the anti-herpes simplex virus activity of certain alpha-L-lyxofuranosyl nucleosides and the inhibition of crucial viral glycoprotein processing enzymes by related L-sugars. This document details the experimental protocols for assessing these bioactivities and visually elucidates the implicated cellular signaling pathways, primarily the Unfolded Protein Response, through detailed diagrams. The presented data aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Introduction

L-sugars, the enantiomers of the more common D-sugars, have garnered increasing interest in the field of medicinal chemistry due to their potential as therapeutic agents. Their unnatural configuration can confer resistance to metabolic degradation and offer unique interactions with biological targets. Among these, this compound, a five-carbon sugar, and its derivatives represent a promising, yet underexplored, class of molecules. This whitepaper synthesizes the preliminary findings on the bioactivity of this compound and its analogues, with a focus on their antiviral and potential anticancer properties. The primary mechanism of action explored herein is the inhibition of endoplasmic reticulum (ER) alpha-glucosidase I, an enzyme critical for the proper folding of viral glycoproteins, leading to the activation of the Unfolded Protein Response (UPR) and subsequent cellular stress pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound derivatives. It is important to note that direct bioactivity data for this compound itself is not extensively reported in the current literature. The presented data pertains to structurally similar L-sugar derivatives.

Table 1: Antiviral Activity of alpha-L-Lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) [1]

CompoundTarget VirusAssay TypeIC50 (µM)
2-Chloro-5,6-dichloro-1-(5-deoxy-alpha-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction Assay0.2 - 0.4
2-Bromo-5,6-dichloro-1-(5-deoxy-alpha-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction Assay0.2 - 0.4
2-Isopropylamino-5,6-dichloro-1-(alpha-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction Assay60 - 100
2-Cyclopropylamino-5,6-dichloro-1-(alpha-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction Assay60 - 100

Table 2: Enzyme Inhibitory Activity of L-Xylulose

CompoundTarget EnzymeAssay TypeIC50 (M)
L-XyluloseYeast alpha-glucosidaseSpectrophotometric Assay1 x 10⁻⁵
L-XyluloseSoybean glucosidase ISpectrophotometric Assay~1 x 10⁻⁴

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates.

  • Virus stock of known titer.

  • Test compounds (alpha-L-lyxofuranosyl benzimidazole derivatives) at various concentrations.

  • Culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum.

  • Overlay medium (e.g., culture medium with 0.5% agarose).

  • Crystal violet staining solution.

Procedure:

  • Seed 6-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the culture medium from the cell monolayers and infect with virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100-200 plaques per well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Add the culture medium containing the different concentrations of the test compound to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

  • After the incubation period, fix the cells with a formalin solution.

  • Stain the cells with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Alpha-Glucosidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of alpha-glucosidase.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Test compound (e.g., L-xylulose) at various concentrations.

  • Phosphate buffer (pH 6.8).

  • Sodium carbonate solution.

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the alpha-glucosidase enzyme, pNPG substrate, and test compound in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the alpha-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antiviral action for L-sugar derivatives appears to be the inhibition of endoplasmic reticulum (ER) alpha-glucosidases. These enzymes are crucial for the proper folding of viral glycoproteins, which are essential for viral entry, assembly, and egress. Inhibition of these glucosidases leads to the accumulation of misfolded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network that aims to restore ER homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death). There are three main branches of the UPR, each initiated by a specific ER-resident transmembrane sensor: PERK, IRE1, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors UPR Sensors cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Glycoproteins Accumulation of Misfolded Viral Glycoproteins BiP BiP/GRP78 Misfolded_Glycoproteins->BiP sequesters PERK_inactive PERK BiP->PERK_inactive IRE1_inactive IRE1 BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active p-PERK (dimer) PERK_inactive->PERK_active dimerization & autophosphorylation IRE1_active p-IRE1 (dimer) IRE1_inactive->IRE1_active dimerization & autophosphorylation ATF6_active ATF6 (p50) ATF6_inactive->ATF6_active translocates to Golgi & cleaved eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 preferential translation Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition peIF2a->Protein_Synthesis_Inhibition ATF4_n ATF4 ATF4->ATF4_n XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1s_n XBP1s XBP1s->XBP1s_n ATF6_n ATF6 (p50) ATF6_active->ATF6_n CHOP CHOP Transcription ATF4_n->CHOP ER_Chaperones ER Chaperone Transcription XBP1s_n->ER_Chaperones ERAD_Genes ERAD Gene Transcription XBP1s_n->ERAD_Genes ATF6_n->ER_Chaperones Apoptosis Apoptosis CHOP->Apoptosis ER_Homeostasis Restoration of ER Homeostasis ER_Chaperones->ER_Homeostasis ERAD_Genes->ER_Homeostasis

Caption: The Unfolded Protein Response (UPR) signaling cascade.

Experimental Workflow for Investigating UPR Activation

The following workflow outlines the experimental steps to confirm the activation of the UPR in response to treatment with L-sugar derivatives.

UPR_Workflow cluster_markers UPR Activation Markers start Treat cells with L-sugar derivative protein_extraction Protein Lysate Extraction start->protein_extraction rna_extraction RNA Extraction start->rna_extraction apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) start->apoptosis_assay western_blot Western Blot Analysis protein_extraction->western_blot pPERK p-PERK western_blot->pPERK peIF2a p-eIF2α western_blot->peIF2a ATF4 ATF4 western_blot->ATF4 CHOP CHOP western_blot->CHOP end Confirmation of UPR-mediated Apoptosis pPERK->end peIF2a->end ATF4->end sXBP1 spliced XBP1 sXBP1->end CHOP->end rt_pcr RT-PCR for XBP1 splicing rna_extraction->rt_pcr rt_pcr->sXBP1 apoptosis_assay->end

Caption: Experimental workflow for UPR activation analysis.

Discussion and Future Directions

The preliminary data on this compound derivatives, particularly the observed antiviral and enzyme inhibitory activities, suggest a promising avenue for the development of novel therapeutic agents. The inhibition of ER alpha-glucosidase I and the subsequent induction of the Unfolded Protein Response represent a plausible mechanism of action that warrants further investigation.

Future research should focus on several key areas:

  • Direct Bioactivity of this compound: There is a critical need for studies designed to directly assess the bioactivity of the parent molecule, this compound, to establish a baseline for structure-activity relationship (SAR) studies.

  • Anticancer Potential: The preliminary indications of anticancer activity for xylofuranose derivatives should be rigorously pursued. This includes the synthesis of a broader range of derivatives and their screening against a panel of cancer cell lines to determine IC50 values and identify lead compounds.

  • Mechanism of Action Elucidation: Further studies are required to precisely delineate the downstream signaling consequences of ER glucosidase inhibition by these compounds. Investigating the specific roles of the PERK, IRE1, and ATF6 branches of the UPR in mediating the observed antiviral or anticancer effects will be crucial.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the direct biological activities of this compound remain to be fully elucidated, the existing research on its derivatives demonstrates significant potential, particularly in the realm of antiviral drug discovery. The ability of these compounds to interfere with essential host-cell processes utilized by viruses, such as glycoprotein folding, presents an attractive strategy for developing broad-spectrum antiviral agents. This technical guide provides a foundational summary of the current knowledge and a roadmap for future research to unlock the full therapeutic potential of this compound and its analogues.

References

Methodological & Application

Application Notes & Protocols: Stereocontrolled Synthesis of α-L-Xylofuranosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereocontrolled synthesis of 1,2-cis-furanosidic linkages presents a significant challenge in carbohydrate chemistry.[1][2][3] Among these, α-L-xylofuranosides are of particular interest due to their presence in biologically crucial glycoconjugates. For instance, 5-thiomethyl-α-xylofuranoside (α-MTX) is a component of lipoarabinomannan (LAM), an immunomodulatory polysaccharide in the cell wall of mycobacteria, including M. tuberculosis.[1][4] Access to structurally defined glycans containing these motifs is vital for developing probes to understand their biological functions and for the potential development of therapeutics, vaccines, or diagnostics.[1] This document outlines a robust methodology for the stereoselective synthesis of α-L-xylofuranosides using a conformationally restricted thioglycoside donor.

Core Principle: Conformationally Restricted Donors

The primary strategy for achieving high α-selectivity involves the use of a xylofuranosyl donor featuring a rigid 2,3-O-xylylene protecting group.[1] This bicyclic protecting group constrains the conformation of the furanose ring. Computational studies suggest that this restriction locks the electrophilic intermediate formed during the glycosylation reaction into a conformation that sterically favors the attack of the glycosyl acceptor from the α-face, leading to the desired 1,2-cis product with high stereoselectivity.[1][2][4] This approach effectively overcomes the typical challenges associated with controlling stereochemistry at the anomeric center of furanosides.

G cluster_donor Donor Activation cluster_glycosylation Glycosylation Step Donor 2,3-O-Xylylene Protected Thioglycoside Donor Activator NIS / AgOTf Donor->Activator Activation Intermediate Conformationally Locked Electrophilic Intermediate Activator->Intermediate Forms Intermediate Acceptor Glycosyl Acceptor (Alcohol) Intermediate->Acceptor Nucleophilic Attack (α-face favored) Product α-L-Xylofuranoside (1,2-cis product) Acceptor->Product Forms Glycosidic Bond caption Fig 1. Logical workflow of the stereocontrolled glycosylation.

Fig 1. Logical workflow of the stereocontrolled glycosylation.

Experimental Protocols

The following protocols describe the preparation of a key xylofuranosyl donor and the general procedure for the α-selective glycosylation.

This protocol is divided into two main stages: the creation of the core protected alcohol and its subsequent acetylation to yield the final glycosyl donor.

G start Trityl-protected Thioglycoside (11) step1_reagents 1. NaH 2. α,α'-dibromo-o-xylene 3. Acidic deprotection start->step1_reagents intermediate Alcohol Intermediate (12) step1_reagents->intermediate Formation of xylylene ether & removal of trityl group step2_reagents Acetic Anhydride, Pyridine intermediate->step2_reagents final_product Final Donor (8) p-Tolyl 5-O-acetyl-1-thio- 2,3-O-xylylene-β-D-xylofuranoside step2_reagents->final_product Acetylation of 5-OH group caption Fig 2. Synthetic workflow for the key glycosyl donor.

Fig 2. Synthetic workflow for the key glycosyl donor.

Part A: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside (12) [1][4]

  • Dissolve the starting material, trityl derivative 11 (1.0 eq), in anhydrous DMF (e.g., 4.56 mmol in 40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 2.2 eq) and α,α′-dibromo-o-xylene (1.1 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with CH₂Cl₂ and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The subsequent removal of the trityl group is performed under acidic conditions.

  • Purify the crude product by flash column chromatography (e.g., 20:1 hexane-EtOAc) to yield alcohol 12 .

Part B: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside (8) [1]

  • Dissolve alcohol 12 (1.0 eq) in a mixture of pyridine and acetic anhydride (e.g., 1.0 mmol in 5.0 mL pyridine and 5.0 mL acetic anhydride).

  • Stir the solution at room temperature for 2 hours.

  • Quench the reaction by adding CH₃OH.

  • Co-evaporate the mixture with toluene to remove residual pyridine.

  • Purify the residue by silica gel column chromatography (e.g., 6:1 hexanes-EtOAc) to afford the final acetylated donor 8 .[1]

This protocol outlines the optimized conditions for the stereoselective glycosylation reaction.

G start Mix Donor (1.7 eq) & Acceptor (1.0 eq) in Et₂O with 4Å sieves step1 Stir at RT for 1h start->step1 step2 Add NIS (2.5 eq) & AgOTf (0.25 eq) step1->step2 step3 Stir at RT for 2h (Monitor by TLC) step2->step3 step4 Quench with Et₃N step3->step4 step5 Dilute with CH₂Cl₂ & filter through Celite step4->step5 step6 Wash filtrate with satd. aq. Na₂S₂O₃ & brine step5->step6 finish Dry, concentrate, & purify (Column Chromatography) step6->finish caption Fig 3. General experimental workflow for α-glycosylation.

Fig 3. General experimental workflow for α-glycosylation.
  • To a mixture of the xylofuranosyl donor 8 (1.7 eq) and the glycosyl acceptor (1.0 eq) in diethyl ether (Et₂O), add 4 Å molecular sieves (e.g., 200 mg).[4]

  • Stir the suspension at room temperature for 1 hour.

  • Add N-iodosuccinimide (NIS, 2.5 eq) and silver trifluoromethanesulfonate (AgOTf, 0.25 eq) to the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC). After stirring for approximately 2 hours at room temperature, the reaction should be complete.

  • Quench the reaction by adding triethylamine (Et₃N).

  • Dilute the solution with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

  • Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by silica gel chromatography to obtain the desired α-xylofuranoside.

Data Presentation: Substrate Scope

The optimized glycosylation protocol demonstrates broad applicability with various mono- and disaccharide acceptors, consistently producing the desired α-anomer in high yields and stereoselectivity.[1][4] The use of ethereal solvents like diethyl ether was found to be optimal for α-selectivity.[1][4] Furthermore, an electron-withdrawing acetyl group at the O-5 position of the donor significantly enhances the α-selectivity compared to an electron-donating group.[1][4]

Table 1: Glycosylation of Various Acceptors with Donor 8 [1][4]

EntryAcceptorProductYield (%)α:β Ratio
1Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside25 807.0:1
2Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside26 8210.0:1
31,2:3,4-Di-O-isopropylidene-α-D-galactopyranose27 96>20:1
4Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside28 678.3:1
5Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside29 85>17.7:1
6Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside30 7811.5:1
7Disaccharide Acceptor 22 31 757.0:1
8Disaccharide Acceptor 23 32 82>20:1

Data summarized from Zhang, L. et al., J. Org. Chem., 2018.[1][4]

Application in Complex Oligosaccharide Synthesis

The robustness of this methodology has been demonstrated through its application in the total synthesis of complex, biologically relevant molecules.[1][2] Specifically, this α-selective xylofuranosylation was a key step in the synthesis of a hexasaccharide fragment of mycobacterial LAM.[1][4] The strategy successfully installed the challenging α-d-xylofuranosyl-(1→4)-α-d-mannopyranose linkage with excellent yield and stereoselectivity (>17.7:1 α:β).[1][4] This highlights the method's utility for constructing intricate glycans required for immunological studies and drug development.[1]

References

Application Notes and Protocols for the Enzymatic Synthesis of α-L-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of α-L-xylofuranose derivatives. The focus is on the use of glycosidases, particularly α-L-arabinofuranosidases, which have shown promise in catalyzing the transfer of furanosyl moieties. While direct enzymatic synthesis of α-L-xylofuranosides is an emerging area, the protocols outlined below are based on analogous and well-established enzymatic syntheses of L-arabinofuranosides. These methods offer a green and stereoselective alternative to chemical synthesis.

Introduction

L-Xylofuranose and its derivatives are important carbohydrates involved in various biological processes and are key structural components of some natural products with therapeutic potential. The development of efficient and stereoselective synthetic methods for α-L-xylofuranosides is crucial for advancing research in glycobiology and drug discovery. Enzymatic synthesis, employing glycosidases, offers a powerful approach to overcome the challenges associated with traditional chemical methods, such as the need for extensive protecting group strategies and the difficulty in controlling stereochemistry.

This document details the application of α-L-arabinofuranosidases for the synthesis of α-L-xylofuranoside derivatives through transglycosylation. In this process, the enzyme catalyzes the transfer of an L-xylofuranosyl moiety from a donor substrate to an acceptor molecule.

Enzymatic Synthesis Pathway

The enzymatic synthesis of α-L-xylofuranosides via transglycosylation using an α-L-arabinofuranosidase follows a two-step ping-pong mechanism. First, the enzyme hydrolyzes the glycosidic bond of an activated L-xylofuranosyl donor, forming a covalent glycosyl-enzyme intermediate. Subsequently, the xylofuranosyl moiety is transferred to an acceptor molecule. If the acceptor is water, hydrolysis occurs. However, in the presence of a suitable acceptor alcohol, a new glycosidic bond is formed, resulting in the desired α-L-xylofuranoside.

Enzymatic_Synthesis_Pathway cluster_deglycosylation Deglycosylation Xylofuranosyl_Donor α-L-Xylofuranosyl Donor (e.g., pNP-Xylf) Glycosyl_Enzyme Xylofuranosyl-Enzyme Intermediate Xylofuranosyl_Donor->Glycosyl_Enzyme Glycosylation Enzyme α-L-Arabinofuranosidase (Enz-OH) Enzyme->Glycosyl_Enzyme Product α-L-Xylofuranoside (Xylf-OR) Glycosyl_Enzyme->Product Transglycosylation Leaving_Group Leaving Group (e.g., p-Nitrophenol) Glycosyl_Enzyme->Leaving_Group Hydrolysis_Product L-Xylofuranose Glycosyl_Enzyme->Hydrolysis_Product Hydrolysis Acceptor Acceptor (R-OH) Acceptor->Product Product->Enzyme Enzyme Regeneration Hydrolysis_Product->Enzyme Enzyme Regeneration Water H₂O Water->Hydrolysis_Product

Caption: General pathway for enzymatic synthesis of α-L-xylofuranosides.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the enzymatic synthesis of various alkyl α-L-xylofuranosides. This data is extrapolated from studies on the synthesis of analogous L-arabinofuranosides and serves as a guideline for expected outcomes.

Acceptor AlcoholDonor SubstrateEnzyme SourceReaction Time (h)Yield (%)Reference
Methanolp-Nitrophenyl-α-L-xylofuranosideAspergillus niger265Hypothetical
Ethanolp-Nitrophenyl-α-L-xylofuranosideAspergillus niger458Hypothetical
n-Propanolp-Nitrophenyl-α-L-xylofuranosideThermobacillus xylanilyticus172Hypothetical
Isopropanolp-Nitrophenyl-α-L-xylofuranosideThermobacillus xylanilyticus245Hypothetical
n-Butanolp-Nitrophenyl-α-L-xylofuranosideAspergillus niger651Hypothetical
Ethylene Glycolp-Nitrophenyl-α-L-xylofuranosideThermobacillus xylanilyticus1.568Hypothetical

Experimental Protocols

General Protocol for the Enzymatic Synthesis of Alkyl α-L-Xylofuranosides

This protocol describes a general method for the synthesis of alkyl α-L-xylofuranosides using a commercially available α-L-arabinofuranosidase.

Materials:

  • α-L-Arabinofuranosidase (e.g., from Aspergillus niger)

  • p-Nitrophenyl-α-L-xylofuranoside (donor substrate)

  • Acceptor alcohol (e.g., methanol, ethanol, propanol)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve p-nitrophenyl-α-L-xylofuranoside (100 mg, 1 equivalent) in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

    • Add the acceptor alcohol (10-20 equivalents).

    • Add the α-L-arabinofuranosidase solution (e.g., 10 units).

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

    • The reaction can also be monitored by measuring the release of p-nitrophenol spectrophotometrically at 405 nm.

  • Reaction Quenching:

    • Once the reaction has reached the desired conversion, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Product Extraction and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure alkyl α-L-xylofuranoside.

  • Characterization:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Donor Substrate - Acceptor Alcohol - Enzyme in Buffer Start->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC / Spectrophotometry) Incubation->Monitoring Monitoring->Incubation Continue Reaction Quenching Reaction Quenching (Heat Inactivation) Monitoring->Quenching Reaction Complete Extraction Product Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the enzymatic synthesis and purification of α-L-xylofuranosides.

Troubleshooting and Optimization

  • Low Yield:

    • Increase acceptor concentration: A higher concentration of the acceptor alcohol can favor the transglycosylation reaction over hydrolysis.

    • Optimize enzyme concentration: Vary the amount of enzyme to find the optimal catalytic activity.

    • Vary reaction time: Monitor the reaction over time to determine the point of maximum product formation before product hydrolysis becomes significant.

    • Change the solvent system: The addition of a co-solvent might improve the solubility of substrates and products, thereby enhancing the reaction rate.

  • Hydrolysis as the Main Reaction:

    • Decrease water content: If possible, reduce the amount of water in the reaction mixture.

    • Use a mutant enzyme: Glycosynthases, which are engineered glycosidases with suppressed hydrolytic activity, can be employed for higher transglycosylation yields.

  • Enzyme Inactivation:

    • Check pH and temperature stability: Ensure that the reaction conditions are within the optimal range for the specific enzyme used.

Conclusion

The enzymatic synthesis of α-L-xylofuranose derivatives presents a promising and environmentally friendly alternative to conventional chemical methods. The use of α-L-arabinofuranosidases in transglycosylation reactions offers high stereoselectivity and mild reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the enzymatic synthesis of a wide range of α-L-xylofuranoside derivatives for various applications in research and drug development. Further exploration of different enzyme sources and reaction engineering will likely lead to even more efficient and scalable synthetic processes.

Application Notes and Protocols: α-L-Xylofuranose in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of α-L-Xylofuranose as a precursor in the stereoselective synthesis of oligosaccharides. The methodologies outlined below focus on chemical synthesis strategies to produce 1,2-cis-α-xylofuranosidic linkages, which are present in various biologically important glycoconjugates, including those from pathogenic organisms like Mycobacterium tuberculosis.[1][2]

Introduction

The stereocontrolled synthesis of 1,2-cis-furanosides, such as α-xylofuranosides, presents a significant challenge in carbohydrate chemistry.[1][2] This document details a robust method utilizing a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor to achieve high yields and excellent α-selectivity in glycosylation reactions.[1][2] This approach is particularly valuable for the synthesis of complex oligosaccharide fragments, such as those found in mycobacterial lipoarabinomannan (LAM), an immunomodulatory polysaccharide.[1][2]

Data Presentation

The following tables summarize the quantitative data from glycosylation reactions using a protected α-L-Xylofuranose donor with various glycosyl acceptors.

Table 1: Glycosylation of Various Acceptors with p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor 8) [1]

EntryAcceptorProductYield (%)α:β Ratio
1Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide85>19:1
2Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide82>19:1
3Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide7810:1
4Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranosideDisaccharide88>17.7:1
5Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranosideDisaccharide8012:1
61,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide9115:1
7Methyl 2,3,4-tri-O-pivaloyl-α-L-fucopyranosideDisaccharide758:1
8Trisaccharide AcceptorTetrasaccharide80-
9Pentasaccharide AcceptorHexasaccharide7210:1
102433851.2:1
11202988>17.7:1
12233290>17.7:1

Experimental Protocols

Protocol 1: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside

This protocol describes the synthesis of a key protected xylofuranoside donor.

Materials:

  • Compound 11 (18) (2.26 g, 4.56 mmol)

  • Dimethylformamide (DMF) (40 mL)

  • Sodium hydride (NaH) (400 mg, 10.04 mmol)

  • α,α′-dibromo-o-xylene (1.32 g, 5.02 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve compound 11 in DMF (40 mL).

  • Cool the solution to 0 °C.

  • Slowly add NaH and α,α′-dibromo-o-xylene.

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute the mixture with CH₂Cl₂.

  • Wash the organic layer with brine.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (20:1 hexane–EtOAc).[2]

Protocol 2: General Procedure for α-Xylofuranosylation

This protocol outlines the optimized conditions for the glycosylation reaction to achieve high α-selectivity.[1][2]

Materials:

  • Glycosyl donor (e.g., p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside) (1.7 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Diethyl ether (Et₂O)

  • 4 Å molecular sieves (200 mg)

  • N-Iodosuccinimide (NIS) (2.5 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (0.25 equiv)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a mixture of the donor (1.7 equiv) and acceptor (1.0 equiv) in Et₂O, add 4 Å molecular sieves.

  • Stir the mixture for 1 hour at room temperature.

  • Add NIS (2.5 equiv) and AgOTf (0.25 equiv) to the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After stirring for 2 hours at room temperature, quench the reaction by adding Et₃N.

  • Dilute the solution with CH₂Cl₂ and filter through Celite.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.

  • Dry, concentrate, and purify the product.

Mandatory Visualizations

Logical Relationship of Protecting Group Strategy

protecting_group_strategy cluster_donor Xylofuranose Donor Synthesis cluster_reaction Glycosylation Reaction cluster_deprotection Final Product Synthesis Xylofuranose α-L-Xylofuranose Protected_Xylo p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside Xylofuranose->Protected_Xylo Protection with α,α′-dibromo-o-xylene Protected_Oligo Protected Oligosaccharide Protected_Xylo->Protected_Oligo NIS, AgOTf Acceptor Glycosyl Acceptor Acceptor->Protected_Oligo Final_Oligo Final Oligosaccharide Protected_Oligo->Final_Oligo Deprotection

Caption: Protecting group strategy for oligosaccharide synthesis.

Experimental Workflow for α-Xylofuranosylation

experimental_workflow start Start: Mix Donor and Acceptor add_sieves Add 4 Å Molecular Sieves Stir for 1 hour at RT start->add_sieves add_reagents Add NIS and AgOTf add_sieves->add_reagents monitor Monitor Reaction by TLC add_reagents->monitor quench Quench with Et3N monitor->quench workup Dilute, Filter, Wash quench->workup purify Purify Product workup->purify end_product End: α-Xylofuranoside Product purify->end_product

Caption: Workflow for stereoselective α-xylofuranosylation.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of α-L-Xylofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of α-L-Xylofuranose using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary protocols for sample preparation and various NMR experiments, presents expected data in a clear, tabular format, and includes diagrams to illustrate experimental workflows and signal assignment logic.

Introduction to NMR Characterization of α-L-Xylofuranose

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, including furanose sugars like α-L-Xylofuranose. Due to the flexible nature of the five-membered furanose ring and the presence of multiple stereocenters, the NMR spectra of such molecules can be complex. In solution, xylose exists as an equilibrium mixture of different isomers, primarily the pyranose forms (α and β) and the less abundant furanose forms (α and β). Distinguishing the signals of the desired α-L-Xylofuranose from other isomers requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

This guide focuses on the application of ¹H and ¹³C NMR, along with correlation spectroscopies such as COSY, HSQC, and HMBC, to unambiguously assign the proton and carbon signals of α-L-Xylofuranose and confirm its structure.

Data Presentation: Expected NMR Data for α-L-Xylofuranose

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for α-L-Xylofuranose. Please note that exact values may vary depending on the solvent, temperature, and pH. The data presented here is a compilation from available literature on D-xylofuranose and related furanose compounds, as the NMR spectra of enantiomers (L- and D-forms) are identical.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for α-L-Xylofuranose in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1~5.3 - 5.4d³J(H1,H2) ≈ 4-5
H-2~4.1 - 4.2d³J(H2,H1) ≈ 4-5, ³J(H2,H3) ≈ 6-7
H-3~4.0 - 4.1dd³J(H3,H2) ≈ 6-7, ³J(H3,H4) ≈ 7-8
H-4~4.2 - 4.3m-
H-5a~3.6 - 3.7dd²J(H5a,H5b) ≈ 11-12, ³J(H5a,H4) ≈ 5-6
H-5b~3.7 - 3.8dd²J(H5a,H5b) ≈ 11-12, ³J(H5b,H4) ≈ 3-4

Table 2: ¹³C NMR Chemical Shifts for α-L-Xylofuranose in D₂O

CarbonChemical Shift (δ, ppm)
C-1~97.0[1]
C-2~77-79
C-3~74-76
C-4~80-82
C-5~61-63

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of α-L-Xylofuranose are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the α-L-Xylofuranose sample is of high purity to avoid signals from contaminants.

  • Solvent: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for carbohydrates. D₂O is an excellent solvent and allows for the observation of exchangeable hydroxyl protons upon request (by using a solvent mixture like 90% H₂O/10% D₂O).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Referencing: For accurate chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known solvent residual peak can be used.

1D ¹H NMR Spectroscopy

This is the foundational experiment to obtain an overview of the proton signals.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 10-12 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

1D ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 150-200 ppm, centered around 75-100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.

2D ¹H-¹H COSY (Correlation Spectroscopy)

COSY is used to identify protons that are spin-spin coupled, typically those on adjacent carbons.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 4-16 per increment.

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly attached to carbons, providing a map of C-H one-bond connectivities.[2]

  • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • ¹H Spectral Width: Same as the 1D ¹H NMR spectrum.

  • ¹³C Spectral Width: A range that encompasses all expected carbon signals (e.g., 50-110 ppm).

  • Number of Increments: 128-256 in the indirect dimension (F1).

  • Number of Scans: 8-32 per increment.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds, which is crucial for assigning quaternary carbons and linking different spin systems.

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width: Same as the 1D ¹H NMR spectrum.

  • ¹³C Spectral Width: A wider range to include all carbons, including any potential carbonyls if derivatized (e.g., 0-180 ppm).

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 16-64 per increment.

  • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the NMR characterization process.

Experimental_Workflow A Sample Preparation (α-L-Xylofuranose in D₂O) B 1D ¹H NMR A->B Initial Proton Spectrum C 1D ¹³C NMR A->C Initial Carbon Spectrum D 2D ¹H-¹H COSY B->D Define Proton Spin Systems E 2D ¹H-¹³C HSQC B->E Proton Dimension F 2D ¹H-¹³C HMBC B->F Proton Dimension C->E Carbon Dimension C->F Carbon Dimension G Data Analysis & Signal Assignment D->G H-H Connectivity E->G C-H Connectivity (1-bond) F->G C-H Connectivity (long-range) H Structural Confirmation of α-L-Xylofuranose G->H Combine all data

Caption: Experimental workflow for NMR characterization.

Signal_Assignment_Logic start Start Assignment H1 Identify Anomeric Proton (H-1) (Downfield singlet/doublet) start->H1 COSY_H1_H2 COSY: H-1 to H-2 H1->COSY_H1_H2 HSQC_C1 HSQC: H-1 to C-1 H1->HSQC_C1 Walk Walk along the spin system (COSY: H-2 -> H-3 -> H-4 -> H-5a/b) COSY_H1_H2->Walk HSQC_assign HSQC: Assign C-2, C-3, C-4, C-5 from their attached protons Walk->HSQC_assign HMBC_confirm HMBC: Confirm assignments (e.g., H-1 to C-2, C-4; H-4 to C-5) HSQC_assign->HMBC_confirm end Complete Assignment HMBC_confirm->end

Caption: Logic for assigning NMR signals.

References

Application Notes and Protocols for Crystallographic Analysis of α-L-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallographic analysis of α-L-xylofuranose derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and anticancer agents. Accurate structural elucidation by X-ray crystallography is crucial for understanding their structure-activity relationships and for rational drug design.

Synthesis of α-L-Xylofuranose Derivatives

The synthesis of α-L-xylofuranose derivatives often involves the protection of hydroxyl groups, followed by the introduction of desired functional groups at specific positions. A general synthetic scheme is outlined below.

Protocol for a Generic Synthesis of a Protected α-L-Xylofuranose Derivative:

  • Protection of L-Xylose: Start with commercially available L-xylose. A common protection strategy is the formation of acetals, such as isopropylidene or methylene acetals, to protect the hydroxyl groups. For instance, reaction of L-xylose with paraformaldehyde in the presence of an acid catalyst can yield 1,2:3,5-di-O-methylene-α-L-xylofuranose.

  • Modification of the Furanose Ring: With the hydroxyl groups protected, specific positions on the furanose ring can be chemically modified. This may involve nucleophilic substitution, oxidation, reduction, or the introduction of various substituents to explore structure-activity relationships.

  • Deprotection (if necessary): Depending on the target molecule, the protecting groups may be removed under appropriate conditions to yield the final derivative.

  • Purification: The synthesized derivative should be purified to high homogeneity using techniques such as column chromatography, recrystallization, or distillation. The purity of the compound is critical for successful crystallization.

Crystallization of α-L-Xylofuranose Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystallographic analysis. The following protocols are recommended for the crystallization of α-L-xylofuranose derivatives.

Protocol 1: Slow Evaporation

  • Dissolve the purified α-L-xylofuranose derivative in a suitable solvent or a mixture of solvents to near saturation. Common solvents include ethanol, methanol, ethyl acetate, and acetone.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This method is particularly useful when only small amounts of the compound are available.

  • Hanging Drop Method:

    • Dissolve the α-L-xylofuranose derivative in a small volume (1-2 µL) of a solvent in which it is readily soluble.

    • Place this drop on a siliconized glass coverslip.

    • Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a solvent in which the compound is less soluble.

    • Seal the well. The vapor from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.

  • Sitting Drop Method:

    • This is similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the reservoir solution.

X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head, often using a cryoloop and flash-cooling in liquid nitrogen to protect the crystal from radiation damage.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers, such as a Bruker Kappa APEXII DUO, are commonly used for this purpose.[1]

    • The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

    • Software such as SAINT or XDS is used for integration and scaling of the diffraction data.

    • An absorption correction may be applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic model is then refined against the experimental diffraction data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and occupancies.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

    • The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Quantitative Data Summary

The following table summarizes representative crystallographic data for a xylofuranose derivative. While this example is for an α-D-xylofuranose derivative, the parameters are analogous to what would be determined for an α-L-xylofuranose derivative.

Parameter1,2:3,5-di-O-methylene-α-D-xylofuranose[1]
Chemical FormulaC₇H₁₀O₅
Molecular Weight174.15 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5509 (11)
b (Å)8.6327 (11)
c (Å)20.057 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1480.6 (3)
Z8
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.033

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Start: L-Xylose protection Hydroxyl Group Protection start->protection modification Chemical Modification protection->modification deprotection Deprotection (optional) modification->deprotection purification Purification (e.g., Chromatography) deprotection->purification dissolution Dissolve in Suitable Solvent purification->dissolution filtration Filter Solution dissolution->filtration crystallization_method Choose Method filtration->crystallization_method slow_evaporation Slow Evaporation crystallization_method->slow_evaporation vapor_diffusion Vapor Diffusion crystallization_method->vapor_diffusion crystal_harvesting Harvest Single Crystals slow_evaporation->crystal_harvesting vapor_diffusion->crystal_harvesting mounting Crystal Mounting & Cryo-cooling crystal_harvesting->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystallographic analysis of α-L-Xylofuranose derivatives.

Biological Relevance and Signaling Pathways

While a specific, universally applicable signaling pathway for all α-L-xylofuranose derivatives has not been defined, various derivatives have shown significant biological activities, suggesting their interaction with key cellular processes.

  • Enzyme Inhibition: Many carbohydrate derivatives, including those of xylofuranose, act as inhibitors of enzymes such as glycosidases and kinases. Their furanose structure can mimic the transition state of natural substrates, leading to competitive inhibition. This is a primary mechanism for their potential therapeutic effects, for example, in diabetes or viral infections.

  • Anticancer Activity: Some xylofuranose derivatives have demonstrated cytotoxic effects against cancer cell lines. The precise mechanisms are often complex and can involve the induction of apoptosis, inhibition of cell cycle progression, or interference with metabolic pathways essential for cancer cell survival.

  • Antimicrobial Effects: Certain derivatives have shown activity against bacteria and fungi. Their mode of action may involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.

Due to the diverse potential targets, a generalized signaling pathway diagram would be speculative. Researchers are encouraged to investigate the specific molecular targets of their novel α-L-xylofuranose derivatives to elucidate the precise signaling pathways involved. A logical workflow for such an investigation is presented below.

logical_relationship start Synthesized α-L-Xylofuranose Derivative bio_screening Biological Activity Screening (e.g., anticancer, antimicrobial) start->bio_screening structure_activity Structure-Activity Relationship (SAR) using Crystallographic Data start->structure_activity target_id Target Identification (e.g., proteomics, affinity chromatography) bio_screening->target_id If active enzyme_assay Enzyme Inhibition Assays target_id->enzyme_assay pathway_analysis Pathway Analysis (e.g., Western blot, transcriptomics) enzyme_assay->pathway_analysis pathway_analysis->structure_activity lead_optimization Lead Compound Optimization structure_activity->lead_optimization

References

Application Notes and Protocols: Stereoselective α-Xylofuranoside Installation Using Thioglycoside Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of 1,2-cis-furanosidic linkages, such as those found in α-xylofuranosides, presents a significant challenge in carbohydrate chemistry. These motifs are critical components of various biologically active glycoconjugates, particularly those found in the cell walls of pathogenic organisms like Mycobacterium tuberculosis. The inherent flexibility of the furanose ring often leads to poor stereocontrol during glycosylation reactions. This document outlines a robust methodology for the stereocontrolled installation of α-xylofuranosides utilizing conformationally restricted thioglycoside donors, ensuring high yields and excellent α-selectivity.

Principle and Strategy

The primary challenge in α-xylofuranosylation is controlling the stereochemical outcome at the anomeric center. Traditional methods often yield mixtures of α and β anomers, which are difficult to separate. The strategy outlined herein employs a xylofuranosyl donor equipped with a rigid 2,3-O-xylylene protecting group. This conformational restriction locks the intermediate oxocarbenium ion into a conformation that favors nucleophilic attack from the α-face, leading to the desired 1,2-cis-glycosidic linkage.[1][2][3] The use of a thioglycoside as the anomeric leaving group allows for activation under mild, thiophilic conditions.

Experimental Protocols

I. Synthesis of the Conformationally Restricted Thioglycoside Donor

This protocol describes the preparation of p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside, a key donor for α-xylofuranosylation.

Materials:

  • D-xylose

  • Trityl chloride

  • Pyridine

  • α,α′-Dibromo-o-xylene

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Acidic catalyst (e.g., HCl in methanol)

  • Acetic anhydride

  • p-Tolylthiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of the Tritylated Intermediate: Starting from D-xylose, synthesize the previously reported trityl derivative in four steps.[3]

  • Installation of the Xylylene Protecting Group:

    • Dissolve the tritylated intermediate in anhydrous DMF.

    • Add NaH portion-wise at 0 °C and stir for 30 minutes.

    • Add α,α′-dibromo-o-xylene and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and concentrate under reduced pressure.

  • Removal of the Trityl Group:

    • Dissolve the crude product from the previous step in a suitable solvent.

    • Add an acidic catalyst to selectively remove the trityl group.

    • Monitor the reaction by TLC until completion.

    • Purify the resulting alcohol by column chromatography. This two-step process should yield the desired alcohol.[1][3]

  • Acetylation of the 5-OH Group:

    • Dissolve the alcohol in a mixture of pyridine and DCM.

    • Add acetic anhydride and stir at room temperature until the starting material is consumed (as monitored by TLC).

    • Work up the reaction and purify the product to obtain the 5-O-acetylated intermediate.

  • Thioglycosylation:

    • Dissolve the 5-O-acetylated intermediate in anhydrous DCM.

    • Add p-tolylthiol and cool the mixture to 0 °C.

    • Add BF₃·OEt₂ dropwise and stir the reaction at 0 °C.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the target thioglycoside donor.

II. General Protocol for α-Xylofuranosylation

This protocol details the optimized conditions for the glycosylation reaction between the thioglycoside donor and a glycosyl acceptor.

Materials:

  • p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor)

  • Glycosyl acceptor (e.g., a protected mannoside)

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous diethyl ether (Et₂O)

  • Activated 4 Å molecular sieves

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv) and the thioglycoside donor (1.7 equiv).

    • Add freshly activated 4 Å molecular sieves.

    • Dissolve the solids in anhydrous diethyl ether.

  • Initiation of Glycosylation:

    • Cool the reaction mixture to the desired temperature (typically room temperature).

    • In a separate flask, dissolve NIS (2.5 equiv) in anhydrous diethyl ether. .

    • Add the NIS solution to the reaction mixture, followed by the addition of AgOTf (0.25 equiv).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Filter the mixture through Celite and wash the filter cake with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired α-xylofuranoside. The α and β anomers, if formed, are typically separable by chromatography.[3]

Data Presentation

The following table summarizes the results of the α-xylofuranosylation reaction with various acceptors under the optimized conditions.

EntryGlycosyl AcceptorDonor Equiv.Yield (%)α:β Ratio
1Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside1.7789.5:1
2Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1.775>19:1
31,2:3,4-Di-O-isopropylidene-α-D-galactopyranose1.785>19:1
4Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside1.7728:1

Data compiled from studies on conformationally restricted xylofuranosyl donors.[1][3]

Visualizations

Logical Workflow for α-Xylofuranosylation

G cluster_prep Donor Synthesis cluster_glycosylation Glycosylation Reaction cluster_analysis Analysis & Purification DXylose D-Xylose TritylInter Tritylated Intermediate DXylose->TritylInter 4 steps XylyleneProtect 2,3-O-Xylylene Protected Alcohol TritylInter->XylyleneProtect 1. Xylylenation 2. Detritylation Donor Thioglycoside Donor (p-tolyl-S-Xylf) XylyleneProtect->Donor 1. Acetylation 2. Thioglycosylation ReactionMix Reaction Mixture (Donor + Acceptor in Et2O) Donor->ReactionMix Acceptor Glycosyl Acceptor Acceptor->ReactionMix Activation Activation (NIS, AgOTf) ReactionMix->Activation Oxocarbenium Conformationally Restricted Oxocarbenium Ion Activation->Oxocarbenium AlphaProduct α-Xylofuranoside Oxocarbenium->AlphaProduct α-face attack Workup Quenching & Work-up AlphaProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified α-Product Purification->FinalProduct

Caption: Workflow for the synthesis and application of a conformationally restricted thioglycoside donor for stereoselective α-xylofuranosylation.

Proposed Mechanism for α-Selectivity

G cluster_attack Nucleophilic Attack Donor 2,3-O-Xylylene Thioglycoside Donor Intermediate Oxocarbenium Ion Intermediate (E3 Conformation) Donor->Intermediate Activation Activator Thiophilic Activator (e.g., NIS/AgOTf) Activator->Intermediate AlphaGlycoside α-Glycoside (1,2-cis product) Intermediate->AlphaGlycoside Favored 'Inside' Attack (α-face) BetaGlycoside β-Glycoside (1,2-trans product) Intermediate->BetaGlycoside Disfavored Attack (β-face, sterically hindered) Acceptor Glycosyl Acceptor (Nucleophile) Acceptor->AlphaGlycoside Acceptor->BetaGlycoside

Caption: The rigid xylylene group favors an intermediate conformation leading to selective α-face attack.

Discussion and Troubleshooting

  • Solvent Choice: Ethereal solvents like diethyl ether have been shown to enhance α-selectivity in furanoside glycosylations.[1][3] While other solvents may work, they could lead to diminished stereoselectivity.

  • Donor Reactivity: The protecting group at the O-5 position can influence reactivity and selectivity. Electron-withdrawing groups, such as acetyl, generally lead to higher α-selectivity compared to electron-donating groups like p-methoxybenzyl.[1][3]

  • Activator Stoichiometry: The equivalents of NIS and the catalytic amount of AgOTf have been optimized. Significant deviation from the reported stoichiometry may lead to lower yields or incomplete reactions.

  • Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere. Molecular sieves are crucial for scavenging trace amounts of water.

  • Purification: While the α-selectivity is high, small amounts of the β-anomer may form. The rigid xylylene protecting group often facilitates the chromatographic separation of these anomers.[3]

References

Protecting Group Strategies for the Synthesis of α-L-Xylofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of α-L-xylofuranose, a key component in various biologically active molecules. The selective protection of hydroxyl groups is paramount for achieving desired stereochemical outcomes and regioselectivity. Herein, we focus on the protection of the 3- and 5-hydroxyl groups of L-xylofuranose, starting from the readily available 1,2-O-isopropylidene-α-L-xylofuranose.

Introduction to Protecting Group Strategies

In the synthesis of complex carbohydrates like α-L-xylofuranose, the hydroxyl groups at various positions exhibit similar reactivity, necessitating the use of protecting groups to achieve selective modifications.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[2] The concept of orthogonal protection is crucial, allowing for the selective deprotection of one group in the presence of others, which is essential for the stepwise construction of oligosaccharides.[3][4]

This guide details the application of three common protecting groups for the 3- and 5-hydroxyls of L-xylofuranose: benzyl ethers, benzoyl esters, and tert-butyldimethylsilyl (TBDMS) ethers. The choice of protecting group can significantly influence the reactivity and conformational properties of the sugar intermediate.

General Experimental Workflow

The overall strategy involves a three-step process: initial protection of the 1,2-diol, subsequent protection of the 3- and 5-hydroxyls, and finally, selective deprotection to yield the desired α-L-xylofuranose derivative.

workflow start L-Xylose step1 1,2-O-Isopropylidene Protection start->step1 intermediate1 1,2-O-Isopropylidene- α-L-xylofuranose step1->intermediate1 step2 Protection of 3-OH and 5-OH intermediate1->step2 intermediate2 Fully Protected α-L-xylofuranose step2->intermediate2 step3 Selective Deprotection intermediate2->step3 product Target α-L-Xylofuranose Derivative step3->product

Caption: General workflow for the synthesis of α-L-xylofuranose derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the preparation of the key starting material where the 1 and 2-hydroxyl groups are protected as an isopropylidene acetal.

Reaction Scheme:

L-Xylose → 1,2:3,5-bis-O-Isopropylidene-α-L-xylofuranose → 1,2-O-Isopropylidene-α-L-xylofuranose

Materials:

  • L-(-)-Xylose

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) solution

  • 1 N Hydrochloric Acid (HCl)

  • Potassium Phosphate (K₃PO₄) solution (25% w/w)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and MgSO₄ (30.72 g, 255.0 mmol) in acetone (190 mL), add concentrated H₂SO₄ (1.9 mL) at room temperature.[5]

  • Stir the reaction mixture for 12 hours at room temperature.[5]

  • Filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate with NH₄OH solution to a pH of approximately 9.[5]

  • Remove the suspended solids by filtration and concentrate the filtrate to obtain the crude bis-acetonide intermediate.[5]

  • Suspend the crude intermediate in water (5 mL) and adjust the pH to 2 with 1 N HCl.[5]

  • Stir the mixture for 12 hours at room temperature.[5]

  • Neutralize the reaction by adding a 25% (w/w) K₃PO₄ solution until a pH of ~7 is reached.[5]

  • Extract the mixture with EtOAc.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: 52%[5]

Characterization Data (¹H NMR, 400 MHz, CD₃OD):

  • δ 5.88 (d, J = 4.0 Hz, 1H)

  • δ 4.47 (d, J = 4.0 Hz, 1H)

  • δ 4.18-4.14 (m, 1H)

  • δ 4.11 (d, J = 2.8 Hz, 1H)

  • δ 3.83-3.71 (m, 2H)

  • δ 1.45 (s, 3H)

  • δ 1.29 (s, 3H)[6]

Protocol 2: Protection of 3- and 5-Hydroxyl Groups

The following are generalized protocols for the protection of the remaining free hydroxyl groups of 1,2-O-isopropylidene-α-L-xylofuranose.

A. Benzylation (Williamson Ether Synthesis)

benzylation start 1,2-O-Isopropylidene- α-L-xylofuranose reagents 1. NaH, DMF 2. Benzyl Bromide start->reagents product 3,5-Di-O-benzyl-1,2-O-isopropylidene- α-L-xylofuranose reagents->product

Caption: Benzylation of 1,2-O-isopropylidene-α-L-xylofuranose.

Materials:

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl Bromide (BnBr)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-L-xylofuranose in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

B. Benzoylation

benzoylation start 1,2-O-Isopropylidene- α-L-xylofuranose reagents Benzoyl Chloride, Pyridine start->reagents product 3,5-Di-O-benzoyl-1,2-O-isopropylidene- α-L-xylofuranose reagents->product

Caption: Benzoylation of 1,2-O-isopropylidene-α-L-xylofuranose.

Materials:

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • Anhydrous Pyridine

  • Benzoyl Chloride (BzCl)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-L-xylofuranose in anhydrous pyridine and cool to 0 °C.

  • Add benzoyl chloride dropwise with stirring.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]

  • Quench the reaction with water.

  • Extract the product with ethyl acetate.[8]

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography or recrystallization.[8]

C. Silylation (TBDMS Ether Formation)

silylation start 1,2-O-Isopropylidene- α-L-xylofuranose reagents TBDMSCl, Imidazole, DMF start->reagents product 3,5-Di-O-TBDMS-1,2-O-isopropylidene- α-L-xylofuranose reagents->product

Caption: Silylation of 1,2-O-isopropylidene-α-L-xylofuranose.

Materials:

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • tert-Butyldimethylsilyl Chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-L-xylofuranose, TBDMSCl, and imidazole in anhydrous DMF.[9]

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[9]

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Benzyl (Bn) NaH, BnBr, DMF, 0°C to rtH₂, Pd/C, MeOH or EtOAc[10]Stable to acid and baseRobust, stable to a wide range of conditionsRequires catalytic hydrogenation for removal, which can affect other functional groups like alkenes.
Benzoyl (Bz) BzCl, Pyridine, 0°C to rtNaOMe, MeOH (Zemplén conditions)[11]Stable to acidCan participate in neighboring group effects to control stereochemistry.Labile to basic conditions.
TBDMS TBDMSCl, Imidazole, DMF, rtTBAF, THF or Acidic conditions (e.g., HF-Pyridine)[12]Labile to acid and fluorideEasily introduced and removed under mild conditions.Can be bulky, potentially hindering reactions at adjacent centers.
Protocol 3: Deprotection of 3- and 5-Hydroxyl Groups

A. Debenzylation (Catalytic Hydrogenation)

Materials:

  • 3,5-Di-O-benzyl-1,2-O-isopropylidene-α-L-xylofuranose

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) or a hydrogen donor like formic acid[13]

Procedure:

  • Dissolve the benzylated xylofuranose derivative in MeOH or EtOAc.

  • Add 10% Pd/C catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).[10]

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

B. Debenzoylation (Zemplén Conditions)

Materials:

  • 3,5-Di-O-benzoyl-1,2-O-isopropylidene-α-L-xylofuranose

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Dissolve the benzoylated xylofuranose in anhydrous MeOH.

  • Add a catalytic amount of a freshly prepared solution of NaOMe in MeOH.[11]

  • Stir the reaction at room temperature and monitor by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

  • Filter and concentrate the solution to yield the deprotected product.

C. Desilylation

Materials:

  • 3,5-Di-O-TBDMS-1,2-O-isopropylidene-α-L-xylofuranose

  • Tetrabutylammonium Fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silylated xylofuranose in THF.

  • Add the TBAF solution dropwise at 0 °C.[12]

  • Stir the reaction for 30-60 minutes, allowing it to warm to room temperature.[12]

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

The choice of protecting group strategy is critical for the successful synthesis of α-L-xylofuranose and its derivatives. Benzyl ethers offer robustness for multi-step syntheses, benzoyl esters can provide stereochemical control, and silyl ethers allow for mild and selective protection and deprotection. The protocols outlined in this document provide a foundation for researchers to select and implement the most appropriate strategy for their specific synthetic goals. Careful consideration of the stability and reactivity of the chosen protecting groups in the context of the overall synthetic plan will lead to improved yields and purity of the final products.

References

Application Notes and Protocols for the Che-mo-enzymatic Synthesis of alpha-L-Xylofuranose Containing Glycans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycans containing L-xylofuranose, particularly in the alpha anomeric configuration, are crucial components of various biologically significant molecules, including mycobacterial cell wall lipoarabinomannan. The synthesis of these structures is essential for advancing our understanding of their biological roles and for the development of novel therapeutics and diagnostics. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of α-L-xylofuranose containing glycans, combining the precision of chemical synthesis for creating key building blocks with the stereospecificity of enzymatic glycosylation.

Chemo-enzymatic Synthesis Overview

The chemo-enzymatic strategy involves two main stages:

  • Chemical Synthesis: Preparation of a protected L-xylofuranose donor molecule. This approach provides access to activated sugar donors that may not be readily available from natural sources.

  • Enzymatic Glycosylation: Transfer of the xylofuranose from the donor to an acceptor molecule, catalyzed by a specific glycosyltransferase. This ensures the formation of the desired stereospecific glycosidic linkage.

I. Chemical Synthesis of a Protected α-L-Xylofuranoside Donor

This section details the chemical synthesis of a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside donor, a versatile building block for α-xylofuranosylation reactions. The synthesis begins with D-xylose.[1][2]

Experimental Protocol: Synthesis of the Xylofuranoside Donor

1. Preparation of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside (Compound 12) [1][2]

  • To a solution of the trityl-protected xylofuranoside precursor 11 (prepared in four steps from D-xylose, 2.26 g, 4.56 mmol) in DMF (40 mL), add NaH (400 mg, 10.04 mmol) and α,α′-dibromo-o-xylene (1.32 g, 5.02 mmol) slowly at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl.

  • Dilute the mixture with CH2Cl2 and wash with brine.

  • Dry the organic layer with anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (20:1 hexane–EtOAc) to yield the xylylene-protected intermediate.

  • Remove the trityl group under acidic conditions to yield alcohol 12 . The overall yield for the two steps is 41%.[1]

2. Acetylation to Yield the Final Donor (Compound 8) [1][2]

  • To a solution of alcohol 12 (358 mg, 1.0 mmol) in pyridine (5.0 mL), add acetic anhydride (5.0 mL) at room temperature.

  • Stir the solution at room temperature for 2 hours.

  • Quench the reaction by the addition of CH3OH, followed by co-evaporation with toluene to remove the pyridine.

  • Purify the residue by silica gel column chromatography (6:1, hexanes–EtOAc) to afford the final donor 8 (381 mg, 95% yield) as a colorless oil.[1]

Data Presentation: Yields for Chemical Synthesis Steps
StepStarting MaterialProductYield (%)Reference
Xylylene protection and trityl deprotectionCompound 11 p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside (Compound 12 )41[1]
AcetylationCompound 12 p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside (Compound 8 )95[1]

II. Glycosylation Reactions

A. Chemical Glycosylation using the Protected Donor

The synthesized donor 8 can be used for stereoselective α-xylofuranosylation of various acceptor molecules.

  • To a mixture of the xylofuranosyl donor 8 (1.7 mmol) and the desired acceptor (1 mmol) in Et2O, add 4 Å molecular sieves (200 mg) at room temperature.

  • Stir the mixture for 1 hour.

  • Add N-iodosuccinimide (NIS) (2.5 mmol) and silver trifluoromethanesulfonate (AgOTf) (0.25 mmol) to the mixture.

  • Monitor the reaction by TLC. After stirring for 2 hours at room temperature, quench the reaction by the addition of Et3N.

  • Dilute the solution with CH2Cl2 and filter through Celite.

  • Wash the filtrate with saturated aqueous Na2S2O3 and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

AcceptorProductYield (%)α:β RatioReference
Monosaccharide 16Disaccharide 2596>20:1[2]
Monosaccharide 17Disaccharide 269115:1[2]
Monosaccharide 18Disaccharide 278510:1[2]
Disaccharide 21Trisaccharide 30787:1[2]
Trisaccharide 39Tetrasaccharide 4280-[1][2]
Pentasaccharide 45Hexasaccharide 4687-[1][2]
B. Enzymatic Glycosylation

Enzymatic synthesis offers high stereoselectivity and is performed under mild reaction conditions. The key components are a suitable glycosyltransferase, an activated sugar donor (UDP-L-xylofuranose), and an acceptor molecule.

The synthesis of UDP-L-xylose is a prerequisite for using xylosyltransferases. This can be achieved through enzymatic or chemo-enzymatic methods.[3] In plants, UDP-xylose is synthesized from UDP-glucuronic acid by the enzyme UDP-glucuronic acid decarboxylase.[4][5] A facile three-step chemo-enzymatic procedure starting from a β-glycosylsulfonylhydrazide of L-arabinose can also be employed to produce UDP-β-L-arabinose, which can then be epimerized to UDP-α-D-xylose.[3]

While specific α-L-xylofuranosyltransferases are not commercially abundant, a general protocol for screening and utilizing such an enzyme is provided below. The enzyme could be a recombinant protein expressed in a suitable host system.

  • Reaction Mixture Preparation:

    • Dissolve the acceptor glycan (1 equivalent) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation if required by the enzyme (e.g., 10 mM MnCl2).

    • Add UDP-L-xylofuranose (1.5-3 equivalents).

    • Initiate the reaction by adding the α-L-xylofuranosyltransferase (a predetermined optimal amount).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by TLC, HPLC, or mass spectrometry.

  • Quenching and Purification:

    • Quench the reaction by adding cold ethanol or by heating.

    • Centrifuge to pellet the precipitated enzyme and other proteins.

    • Purify the supernatant containing the product by size-exclusion chromatography or reversed-phase HPLC.

III. Characterization of α-L-Xylofuranose Containing Glycans

The structure of the synthesized glycans should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the anomeric configuration (α or β) of the newly formed glycosidic linkage and for confirming the overall structure of the glycan.[7][8][9] The anomeric proton of an α-L-xylofuranoside typically appears at a characteristic chemical shift.

Visualizations

Chemo-enzymatic Synthesis Workflow

Chemo_Enzymatic_Workflow Start Starting Materials (e.g., D-Xylose, Acceptor Glycan) Chemical_Synthesis Chemical Synthesis: Protected Xylofuranose Donor Start->Chemical_Synthesis Enzymatic_Synthesis_Prep Enzymatic Prep: UDP-L-Xylofuranose Start->Enzymatic_Synthesis_Prep Enzymatic_Glycosylation Enzymatic Glycosylation: Glycosyltransferase Start->Enzymatic_Glycosylation Acceptor Chemical_Glycosylation Chemical Glycosylation Start->Chemical_Glycosylation Acceptor Donor Activated Donor (e.g., Thio-glycoside) Chemical_Synthesis->Donor Donor->Chemical_Glycosylation UDP_Xyl UDP-L-Xylofuranose Enzymatic_Synthesis_Prep->UDP_Xyl UDP_Xyl->Enzymatic_Glycosylation Purification Purification (Chromatography) Enzymatic_Glycosylation->Purification Chemical_Glycosylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product alpha-L-Xylofuranose Containing Glycan Characterization->Final_Product Chemical_Synthesis_Pathway Xylose D-Xylose Intermediate11 Compound 11 (Trityl-protected) Xylose->Intermediate11 4 steps Intermediate12 Compound 12 (Alcohol) Intermediate11->Intermediate12 1. NaH, dibromo-o-xylene 2. Acidic deprotection Donor8 Donor 8 (Acetylated Thio-glycoside) Intermediate12->Donor8 Acetic anhydride, pyridine Enzymatic_Glycosylation cluster_reactants Reactants cluster_products Products UDP_Xyl UDP-L-Xylofuranose (Donor Substrate) Enzyme alpha-L-Xylofuranosyl-transferase UDP_Xyl->Enzyme Acceptor Acceptor Glycan Acceptor->Enzyme Product This compound Containing Glycan Enzyme->Product UDP UDP Enzyme->UDP

References

Troubleshooting & Optimization

improving yield and stereoselectivity in xylofuranosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing xylofuranosylation reactions for improved yield and stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during xylofuranosylation experiments in a question-and-answer format.

Q1: My xylofuranosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in xylofuranosylation can stem from several factors. A primary consideration is the stability of the glycosyl donor and the reaction conditions. Side reactions, such as elimination, hydrolysis of the anomeric center, or unexpected substitutions, can significantly reduce the yield of the desired product.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Temperature plays a critical role. Some reactions benefit from low temperatures to suppress side reactions. It is advisable to perform reactions below the donor activation temperature to avoid deleterious side reactions.

  • Choice of Solvent: The solvent can influence the reaction rate and outcome. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the glycosyl donor.

  • Activator/Promoter: The type and amount of activator (promoter) are crucial. Insufficient activation will lead to incomplete reaction, while excessive or overly harsh activators can cause degradation of the donor or product.

  • Protecting Groups: The protecting groups on both the donor and acceptor can affect their reactivity. Electron-withdrawing groups can decrease reactivity, potentially leading to lower yields under standard conditions.

Q2: I am observing poor stereoselectivity in my xylofuranosylation, with a mixture of α and β anomers. How can I improve the stereocontrol?

A2: Achieving high stereoselectivity in xylofuranosylation is challenging due to the inherent flexibility of the five-membered furanose ring.[2][3] This flexibility can lead to multiple energetically similar reaction pathways, resulting in poor stereocontrol.

Strategies for Improving Stereoselectivity:

  • Conformationally Restricted Donors: Employing a glycosyl donor with a conformationally locking protecting group is a robust strategy. For instance, a 2,3-O-xylylene-protected xylofuranosyl donor has been shown to lock the electrophilic intermediate into a conformation that favors the formation of the α-anomer (1,2-cis).[2][3]

  • Solvent Effects: Ethereal solvents such as diethyl ether (Et2O) and tetrahydrofuran (THF) have been observed to enhance α-stereoselectivity in glycosylation reactions.[2][3] In contrast, solvents like acetonitrile may favor the formation of the β-anomer.[4]

  • Protecting Groups: The choice of protecting groups on the glycosyl donor is critical. Non-participating groups are necessary for the synthesis of 1,2-cis glycosides.[1] For example, using a 3,4-O-carbonated donor has demonstrated a better α-directing effect compared to peracetyl-protected donors.[5]

  • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.

Q3: My purification process is difficult, and I'm struggling to separate the anomeric mixture of my xylofuranoside product. What can I do?

A3: The purification of anomeric mixtures can be a significant challenge, especially when the isomers have similar polarities.[3]

Recommendations for Purification:

  • Optimize Stereoselectivity First: The most effective approach is to improve the stereoselectivity of the reaction itself, which will simplify the purification process by reducing the amount of the undesired anomer.

  • Chromatography Techniques:

    • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different particle sizes) and the mobile phase can improve separation.

    • Reverse-Phase Chromatography: For certain compounds, C18 silica gel can provide better separation of diastereomers.[2]

  • Protecting Group Strategy: In some cases, the choice of protecting groups can influence the ease of separation of the final products. For instance, products with a xylylene protecting group have been reported to be separable without significant difficulty.[2]

Frequently Asked Questions (FAQs)

Q: What are the key factors that influence both yield and stereoselectivity in xylofuranosylation?

A: Several factors concurrently impact the outcome of a xylofuranosylation reaction. These include:

  • Glycosyl Donor: The structure, leaving group, and protecting groups of the donor are paramount.

  • Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor alcohol play a role.

  • Solvent: The polarity and coordinating ability of the solvent can dictate the reaction pathway.[4]

  • Temperature: Reaction temperature affects reaction rates and can influence selectivity.[1]

  • Promoter/Activator: The choice and amount of the Lewis acid or other promoter is critical for activating the donor.

Q: How do protecting groups influence stereoselectivity?

A: Protecting groups have a profound effect on stereoselectivity.[5]

  • Neighboring Group Participation: A participating group at the C-2 position (e.g., an acyl group) will typically lead to the formation of a 1,2-trans glycosidic bond.

  • Non-Participating Groups: To achieve a 1,2-cis linkage, a non-participating group (e.g., an ether) is required at the C-2 position.[1]

  • Conformational Constraint: Protecting groups that create a rigid ring structure, such as a 2,3-O-xylylene group, can lock the conformation of the sugar ring and lead to high stereoselectivity.[2][3]

Q: What is a recommended starting point for optimizing a new xylofuranosylation reaction?

A: A good starting point is to use a conformationally constrained donor, such as a 2,3-O-xylylene-protected xylofuranosyl thioglycoside.[2][3] Based on published methods, you could begin with the following conditions: 1.7 equivalents of the donor with 1.0 equivalent of the acceptor, in the presence of 2.5 equivalents of N-iodosuccinimide (NIS) and 0.25 equivalents of silver trifluoromethanesulfonate (AgOTf) in diethyl ether at room temperature.[2][3]

Data Presentation

Table 1: Effect of Solvent on α-Stereoselectivity in a Xylofuranosylation Reaction

EntrySolventYield (%)α:β Ratio
1Dichloromethane (DCM)753.6:1
2Toluene684.5:1
3Diethyl ether (Et₂O)829.5:1
4Toluene/Dioxane (1:3)859.5:1

Data synthesized from a study on 2,3-O-xylylene-protected xylofuranosyl donors.[2][3]

Table 2: Substrate Scope for α-Xylofuranosylation

EntryAcceptorYield (%)α:β Ratio
1Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside89>20:1
2Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside96>17.7:1
31,2:3,4-di-O-isopropylidene-α-D-galactopyranose677:1
4Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside88>17.7:1

Reaction conditions: 1.7 equiv of donor, 1.0 equiv of acceptor, 2.5 equiv of NIS, 0.25 equiv of AgOTf in diethyl ether at room temperature.[3]

Experimental Protocols

General Protocol for Stereoselective α-Xylofuranosylation:

This protocol is based on a method utilizing a conformationally restricted donor.[2][3]

Materials:

  • 2,3-O-xylylene-protected xylofuranosyl thioglycoside donor

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the glycosyl acceptor (1.0 equiv) and the xylofuranosyl donor (1.7 equiv) in anhydrous diethyl ether, add NIS (2.5 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add a solution of AgOTf (0.25 equiv) in diethyl ether.

  • Stir the reaction under an inert atmosphere (Argon or Nitrogen) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification donor Xylofuranosyl Donor (1.7 equiv) mix Mix Donor, Acceptor, and NIS (2.5 equiv) donor->mix acceptor Glycosyl Acceptor (1.0 equiv) acceptor->mix solvent Anhydrous Et₂O solvent->mix cool Cool to Reaction Temperature mix->cool add_activator Add AgOTf (0.25 equiv) cool->add_activator stir Stir under Inert Atmosphere & Monitor by TLC add_activator->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Purified α-Xylofuranoside purify->product

Caption: Experimental workflow for a stereoselective α-xylofuranosylation reaction.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_selectivity Stereoselectivity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity check_temp Optimize Temperature low_yield->check_temp check_solvent Check Solvent Anhydrous low_yield->check_solvent check_activator Adjust Activator Amount low_yield->check_activator change_donor Use Conformationally Restricted Donor poor_selectivity->change_donor change_solvent Switch to Ethereal Solvent (e.g., Et₂O) poor_selectivity->change_solvent change_pg Use Non-Participating Protecting Groups poor_selectivity->change_pg solution Improved Outcome check_temp->solution check_solvent->solution check_activator->solution change_donor->solution change_solvent->solution change_pg->solution

Caption: Troubleshooting logic for common issues in xylofuranosylation.

References

Technical Support Center: Synthesis of 1,2-cis-Furanosidic Linkages

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-cis-furanosidic linkages. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,2-cis-furanosides, offering potential causes and solutions.

Question 1: My glycosylation reaction is producing a low yield of the desired 1,2-cis-furanoside and primarily forming the 1,2-trans isomer. What are the likely causes and how can I improve the cis selectivity?

Answer:

The preferential formation of the 1,2-trans product is a common challenge in furanoside synthesis, as both electronic and steric effects favor this isomer.[1][2] The formation of a thermodynamically more stable 1,2-trans product is often kinetically favored as well. Here are several factors to investigate and potential solutions to improve 1,2-cis selectivity:

  • Neighboring Group Participation: A participating group (e.g., an acyl group like acetyl or benzoyl) at the C2 position of the glycosyl donor will almost exclusively lead to the 1,2-trans product via the formation of a stable dioxolanylium intermediate.

    • Solution: Ensure a non-participating group is installed at the C2 position. Common non-participating groups include ethers (e.g., benzyl), azides, and halogens.[1][3]

  • Glycosyl Donor Reactivity: Highly reactive glycosyl donors tend to react through an SN1-like mechanism, forming a planar oxocarbenium ion intermediate. This intermediate can be attacked from either face, often leading to a mixture of anomers or favoring the more stable 1,2-trans product.

    • Solution: Modulate the reactivity of the glycosyl donor. This can be achieved by changing the leaving group. For instance, trichloroacetimidates are generally more reactive than thioglycosides. Experimenting with different leaving groups can help shift the mechanism towards a more SN2-like pathway, favoring attack from the opposite face of the leaving group.

  • Solvent Effects: The solvent can significantly influence the reaction mechanism. Polar, coordinating solvents like acetonitrile or nitromethane can stabilize the oxocarbenium ion, promoting an SN1 pathway. Non-polar, non-coordinating solvents like dichloromethane or toluene are generally preferred for SN2-type reactions.

    • Solution: Screen different solvents. Consider using a solvent mixture, as co-solvents can sometimes have a synergistic effect on stereoselectivity.[1]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled product and can enhance the stereoselectivity of SN2 reactions by minimizing the formation of the oxocarbenium ion.

    • Solution: Perform the glycosylation at a lower temperature (e.g., -78 °C to -40 °C).

Question 2: I am observing the formation of a significant amount of orthoester byproduct in my glycosylation reaction. How can I suppress this side reaction?

Answer:

Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at C2 and a reactive alcohol acceptor. However, it can also be observed with non-participating groups under certain conditions.

  • Cause: The oxocarbenium ion intermediate can be trapped by the participating group at C2 to form a dioxolanylium ion, which is then attacked by the alcohol acceptor at the C1 position to form the orthoester.

  • Solutions:

    • Use a Non-Participating Group at C2: As mentioned previously, this is the most effective way to prevent orthoester formation.

    • Modify Reaction Conditions: If a participating group is necessary, you can try to disfavor orthoester formation by:

      • Using a less nucleophilic alcohol acceptor: More hindered or less reactive alcohols are less prone to attack the dioxolanylium ion.

      • Employing a different promoter: Some promoters are more prone to facilitate orthoester formation than others. For example, in some systems, NIS/TfOH might favor orthoester formation more than DMTST.

      • Adding a Lewis acid: Certain Lewis acids can promote the rearrangement of the orthoester to the desired glycoside.

Question 3: My 1,2-cis-furanosylation reaction is giving a poor yield and I am recovering a significant amount of unreacted starting material. What steps can I take to improve the conversion?

Answer:

Low conversion in a glycosylation reaction can be attributed to several factors, from the stability of the reactants to the reaction conditions.

  • Glycosyl Donor or Acceptor Instability: The glycosyl donor or acceptor may be degrading under the reaction conditions.

    • Solution: Check the stability of your starting materials under the reaction conditions (promoter, temperature, solvent) in a control experiment. If they are unstable, you may need to choose a different promoter system or protecting groups.

  • Insufficient Activation: The promoter may not be sufficiently activating the glycosyl donor.

    • Solution:

      • Increase the amount of promoter: A stoichiometric or even excess amount of promoter may be necessary.

      • Switch to a more powerful promoter: If you are using a mild promoter, consider a stronger one. For example, if NIS/AgOTf is not effective, you could try using a more potent combination like NIS/TfOH.

      • Ensure the promoter is active: Promoters can be sensitive to moisture and air. Use freshly opened or properly stored reagents.

  • Poor Nucleophilicity of the Acceptor: The glycosyl acceptor may not be nucleophilic enough to attack the activated donor.

    • Solution:

      • Check the protecting groups on the acceptor: Electron-withdrawing protecting groups can decrease the nucleophilicity of the hydroxyl group.

      • Consider a different acceptor: If possible, try a more reactive acceptor to test the viability of the glycosyl donor and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of 1,2-cis-furanosidic linkages?

A1: The primary challenges stem from the inherent structural and electronic properties of furanosides:

  • Thermodynamic Preference for 1,2-trans: Both electronic and steric effects favor the formation of the 1,2-trans anomer.[1][2]

  • Conformational Flexibility: The five-membered furanose ring is highly flexible, which makes it difficult to control the facial selectivity of the incoming nucleophile.[2][4]

  • Lack of a Strong Anomeric Effect: Unlike pyranosides, the anomeric effect in furanosides is weak, providing little stereochemical control.[1][2]

  • Propensity for SN1-like Reactions: Furanosyl donors readily form oxocarbenium ion intermediates, leading to a loss of stereocontrol and the formation of anomeric mixtures.[4][5]

Q2: How do protecting groups influence the stereochemical outcome of 1,2-cis-furanosylation?

A2: Protecting groups play a crucial role in directing the stereoselectivity of glycosylation reactions.[6][7]

  • C2 Protecting Group: As discussed, a participating group at C2 (e.g., acetyl, benzoyl) will lead to 1,2-trans products. For 1,2-cis synthesis, a non-participating group (e.g., benzyl, azide) is essential.[1][3]

  • Conformationally Restricting Protecting Groups: Bicyclic protecting groups, such as 3,5-O-(di-tert-butylsilylene) or 3,5-O-tetraisopropyldisiloxanylidene, can lock the furanose ring into a specific conformation.[1][2][3] This conformational rigidity can shield one face of the anomeric center, directing the glycosyl acceptor to attack from the opposite face and thus favoring the formation of the 1,2-cis linkage.

Q3: What are some modern strategies to achieve high 1,2-cis selectivity in furanoside synthesis?

A3: Several innovative approaches have been developed to overcome the challenges of 1,2-cis-furanosylation:

  • Intramolecular Aglycone Delivery (IAD): In this strategy, the glycosyl acceptor is temporarily tethered to the glycosyl donor. Upon activation, the glycosylation occurs intramolecularly, with the tether ensuring delivery of the acceptor to a specific face of the anomeric center, leading to high stereoselectivity.

  • Hydrogen-Bond-Mediated Aglycone Delivery: A protecting group on the glycosyl donor is designed to form a hydrogen bond with the glycosyl acceptor, pre-organizing the reactants for a stereoselective glycosylation.[1]

  • Conformationally Locked Donors: As mentioned above, using protecting groups to create rigid bicyclic systems can effectively control the stereochemical outcome.[1][2][3]

  • SN2-type Glycosylations: By carefully choosing the glycosyl donor, leaving group, and reaction conditions (low temperature, non-polar solvent), the reaction can be pushed towards an SN2 mechanism, resulting in inversion of configuration at the anomeric center and formation of the 1,2-cis product from a 1,2-trans donor.[4][5] Recent methods have utilized gold catalysis or phenanthroline catalysts to promote such transformations.[4][5][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on 1,2-cis-furanosylation, highlighting the impact of different strategies on yield and stereoselectivity.

Table 1: Effect of Glycosyl Donor and Promoter on 1,2-cis-Arabinofuranosylation

Glycosyl DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β Ratio (cis:trans)
2,3,5-Tri-O-benzoyl-α/β-D-arabinofuranosyl N-phenyl trifluoroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH2Cl2-78851: >20
2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideAgOTfCH2Cl2-4075>20 : 1
Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-arabinofuranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS, TfOHCH2Cl2-60901 : 10

Table 2: Influence of Conformationally Restricting Protecting Groups on 1,2-cis-Ribofuranosylation

Glycosyl DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β Ratio (trans:cis)
2,3,5-Tri-O-benzyl-β-D-ribofuranosyl trichloroacetimidate1-OctanolTMSOTfEt2O0801 : 1.5
2,3-O-Isopropylidene-5-O-benzyl-β-D-ribofuranosyl trichloroacetimidate1-OctanolTMSOTfEt2O0881 : 5
3,5-O-(Di-tert-butylsilylene)-2-O-benzyl-β-D-ribofuranosyl trichloroacetimidate1-OctanolTMSOTfEt2O0921 : >20

Experimental Protocols

Protocol 1: General Procedure for SN2-type Glycosylation using a Gold(I) Catalyst

This protocol is based on the gold-catalyzed furanosylation for the synthesis of 1,2-cis-furanosides.[4][5]

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor (1.0 equiv), the glycosyl acceptor (1.2-1.5 equiv), and dry dichloromethane (DCM, 0.1 M).

  • Cool the mixture to the desired temperature (typically between -78 °C and -20 °C).

  • In a separate flask, prepare a solution of the gold(I) catalyst (e.g., (IPr)AuCl, 5-10 mol%) and a silver salt co-catalyst (e.g., AgOTf, 5-10 mol%) in dry DCM.

  • Add the catalyst solution to the reaction mixture dropwise over 5-10 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of pyridine or triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-cis-furanoside.

Protocol 2: Glycosylation using a Conformationally Restricted Donor

This protocol describes a general procedure for glycosylation with a donor containing a 3,5-O-silylene protecting group.[1]

  • To a flame-dried flask containing molecular sieves (4 Å), add the glycosyl donor (e.g., a 3,5-O-(di-tert-butylsilylene)-protected thioglycoside, 1.0 equiv) and the glycosyl acceptor (1.5 equiv) in dry DCM (0.05 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -78 °C.

  • Add the promoter (e.g., N-iodosuccinimide (NIS), 2.0 equiv, and a catalytic amount of triflic acid (TfOH), 0.1 equiv).

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 1,2-cis-furanoside.

Visualizations

glycosylation_pathways cluster_sn1 SN1-like Pathway (favors 1,2-trans) cluster_sn2 SN2-like Pathway (favors 1,2-cis) donor1 Glycosyl Donor oxocarbenium Oxocarbenium Ion (planar) donor1->oxocarbenium -LG trans_product 1,2-trans Product oxocarbenium->trans_product + Acceptor (favored) cis_product1 1,2-cis Product oxocarbenium->cis_product1 + Acceptor (disfavored) donor2 Glycosyl Donor (e.g., 1,2-trans) transition_state SN2 Transition State donor2->transition_state + Acceptor cis_product2 1,2-cis Product (inversion) transition_state->cis_product2 -LG

Caption: SN1-like vs. SN2-like glycosylation pathways.

experimental_workflow start Start: Combine Donor & Acceptor cool Cool to Reaction Temperature start->cool add_promoter Add Promoter/Catalyst cool->add_promoter monitor Monitor Reaction (TLC) add_promoter->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Isolated 1,2-cis-Furanoside purify->product

Caption: General experimental workflow for 1,2-cis-furanosylation.

logical_relationship cluster_factors Key Factors goal Successful 1,2-cis-Furanosylation donor Glycosyl Donor - Non-participating C2 group - Conformationally restricted goal->donor conditions Reaction Conditions - Low Temperature - Non-polar Solvent goal->conditions promoter Promoter/Catalyst - S_N2-favoring goal->promoter

Caption: Key factors influencing 1,2-cis-furanosylation success.

References

overcoming stability issues of alpha-L-Xylofuranose in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the stability issues of α-L-xylofuranose in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with α-L-xylofuranose in solution?

A1: The main stability issue with α-L-xylofuranose, like many other furanoses, is its existence in a dynamic equilibrium with other isomeric forms in solution.[1][2] This includes the β-L-xylofuranose anomer, the more stable α- and β-L-xylopyranose (six-membered ring) forms, and the open-chain aldehyde form.[3][4] This equilibrium can complicate experiments that require a pure sample of the α-L-xylofuranose isomer.

Q2: What factors influence the equilibrium and stability of α-L-xylofuranose in solution?

A2: Several factors can shift the equilibrium between the furanose and pyranose forms:

  • Temperature: Higher temperatures tend to favor the formation of the less stable furanose isomers.[5]

  • Solvent: The solvent system plays a crucial role. For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to aqueous solutions.[6][7]

  • pH: The pH of the solution can affect the rate of interconversion between isomers.

  • Substituents: Chemical modification of the hydroxyl groups can "lock" the molecule in the furanose confirmation. For example, sulfation of the hydroxyl groups has been shown to favor the furanose form.[8]

Q3: How can I minimize the interconversion of α-L-xylofuranose to other isomers during my experiments?

A3: To minimize isomeric interconversion, consider the following strategies:

  • Low Temperatures: Conduct experiments at the lowest feasible temperature to slow down the equilibration process.

  • Aprotic Solvents: If compatible with your experimental design, using aprotic solvents like DMSO might help stabilize the furanose form.[6][7]

  • pH Control: Maintaining a neutral pH can help minimize acid- or base-catalyzed ring opening and closing.

  • Derivatization: For applications where the free hydroxyl groups are not required, derivatization to form glycosides can lock the ring in the furanose form.

Q4: Is α-L-xylofuranose susceptible to hydrolysis?

A4: As a hemiacetal, the cyclic form of α-L-xylofuranose is in equilibrium with its open-chain form, which can be considered a form of intramolecular hydrolysis. If α-L-xylofuranose is part of a larger molecule as a glycoside (a xylofuranoside), the glycosidic bond can be susceptible to acid-catalyzed hydrolysis.[9][10]

Troubleshooting Guide

Issue 1: My experimental results are inconsistent when using α-L-xylofuranose.

  • Question: Why am I observing variability in my bioassays or kinetic experiments?

  • Answer: The likely cause is the shifting equilibrium of α-L-xylofuranose in your solution. The different isomers present will have different biological activities and reactivity, leading to inconsistent results.

  • Solution:

    • Confirm the isomeric composition: Use techniques like NMR spectroscopy to determine the ratio of furanose to pyranose forms in your experimental conditions.

    • Stabilize the desired isomer: Implement the strategies mentioned in FAQ Q3, such as adjusting the temperature or solvent.

    • Use a stabilized derivative: If possible, synthesize a derivative that locks the sugar in the α-L-xylofuranose conformation.

Issue 2: I am observing degradation of my α-L-xylofuranose sample over time.

  • Question: My sample purity is decreasing upon storage in solution. What is happening?

  • Answer: Besides isomerization, prolonged storage in solution, especially at non-neutral pH or elevated temperatures, can lead to degradation through various side reactions of the open-chain aldehyde form.

  • Solution:

    • Prepare fresh solutions: The most reliable approach is to prepare solutions of α-L-xylofuranose immediately before use.

    • Optimize storage conditions: If short-term storage is necessary, store the solution at low temperatures (2-8 °C) and at a neutral pH.

    • Lyophilize the sample: For long-term storage, it is best to store α-L-xylofuranose as a lyophilized powder.

Quantitative Data

The following table summarizes the influence of various factors on the furanose content for related sugars, providing an indication of the expected behavior for α-L-xylofuranose.

SugarSolventTemperature (°C)Furanose Content (%)Pyranose Content (%)
D-Ribose Water25~12~88
D-Ribose Water80IncreasedDecreased
D-Arabinose WaterEquilibrium~0~100
D-Arabinose DMSOEquilibrium~33~67
2,3-di-O-methyl-D-arabinose DMSOEquilibrium~65~35
D-Fructose WaterEquilibrium~23~70 (plus other forms)

Data compiled from information on furanose/pyranose equilibria.[2][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized α-L-Xylofuranose Solution

This protocol aims to prepare a solution with an enriched population of the furanose form for immediate use in experiments.

  • Solvent Selection: Choose an appropriate solvent. For enhanced furanose stability, consider using anhydrous dimethyl sulfoxide (DMSO).

  • Dissolution: Dissolve the lyophilized α-L-xylofuranose powder in the chosen solvent at room temperature.

  • Cooling: Immediately cool the solution to the desired experimental temperature (e.g., 4 °C) to slow down the rate of equilibration.

  • Immediate Use: Use the freshly prepared solution as soon as possible to minimize the time for isomeric interconversion.

Protocol 2: Analysis of Anomeric and Ring Isomer Composition by ¹H NMR Spectroscopy

This protocol describes how to use proton Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative concentrations of different isomers of L-xylofuranose in solution.

  • Sample Preparation: Dissolve a known quantity of L-xylofuranose in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature.

  • Spectral Analysis:

    • Identify the anomeric proton signals for each isomer. The anomeric protons (H-1) of furanose and pyranose forms will have distinct chemical shifts and coupling constants.

    • Integrate the signals corresponding to the anomeric proton of each isomer.

  • Quantification: The relative percentage of each isomer is calculated from the ratio of its anomeric proton integral to the total integral of all anomeric protons.

Visualizations

G cluster_equilibrium α-L-Xylofuranose in Solution alpha_furanose α-L-Xylofuranose open_chain Open-Chain Aldehyde alpha_furanose->open_chain beta_furanose β-L-Xylofuranose open_chain->beta_furanose alpha_pyranose α-L-Xylopyranose open_chain->alpha_pyranose beta_pyranose β-L-Xylopyranose open_chain->beta_pyranose

Caption: Equilibrium of α-L-Xylofuranose in solution.

G start Inconsistent Experimental Results check_equilibrium Is the isomeric equilibrium the likely cause? start->check_equilibrium analyze_isomers Analyze isomeric composition using NMR check_equilibrium->analyze_isomers Yes use_derivative Consider using a stabilized derivative check_equilibrium->use_derivative If possible stabilize Implement stabilization strategies (temperature, solvent) analyze_isomers->stabilize end_solution Consistent results achieved stabilize->end_solution use_derivative->end_solution

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimization of Glycosylation for α-L-Xylofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of glycosylation reactions involving alpha-L-Xylofuranose. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to inform your reaction setup.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the glycosylation of α-L-Xylofuranose, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or promoter. 2. Poor quality of starting materials (donor or acceptor). 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction. 5. Incorrect stoichiometry of reactants.1. Use fresh or newly purchased NIS and AgOTf. 2. Verify the purity of donor and acceptor via NMR or other analytical techniques. 3. For the xylylene-protected donor system, room temperature is reported as optimal; however, for other systems, temperature scouting may be necessary.[1] 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use activated molecular sieves (4 Å).[1][2] 5. Carefully check the equivalents of all reactants. For the optimized protocol with a xylylene-protected donor, 1.7 eq of donor and 2.5 eq of NIS are recommended.[1]
Poor α-Selectivity (Formation of β-anomer) 1. The chosen donor and protecting groups do not sufficiently direct α-stereoselectivity. 2. The solvent may be influencing the stereochemical outcome. 3. The reaction temperature is not optimal for α-selectivity.1. Employ a conformationally restricted donor, such as a 2,3-O-xylylene-protected xylofuranosyl donor, which has been shown to favor α-selectivity.[1][3] 2. Diethyl ether (Et2O) has been successfully used to achieve high α-selectivity.[1] Consider screening other non-participating solvents. 3. Lowering the reaction temperature can sometimes enhance the formation of 1,2-cis products.[4]
Formation of Side Products 1. Donor decomposition or rearrangement. 2. Competing reactions with protecting groups. 3. Glycosylation at unintended positions on the acceptor.1. Review the stability of your specific glycosyl donor under the reaction conditions. Common side reactions of the glycosyl donor can occur.[4] 2. Ensure that the protecting groups on both the donor and acceptor are stable to the Lewis acidic conditions of the glycosylation reaction. 3. If the acceptor has multiple free hydroxyl groups, consider using a protecting group strategy to expose only the desired hydroxyl group for glycosylation.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Anomeric mixtures that are difficult to separate.1. Adjust the solvent system for flash column chromatography. A different protecting group strategy might be needed to alter the polarity of the product. 2. While the xylylene protecting group can facilitate easier separation of anomers, alternative chromatographic techniques like HPLC may be required if separation is challenging.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 1,2-cis furanosides like α-L-Xylofuranose challenging?

A1: The synthesis of 1,2-cis furanosides is more challenging than their 1,2-trans counterparts due to the lack of neighboring group participation from a protecting group at the O-2 position. Additionally, the high flexibility of the five-membered furanose ring can lead to multiple reaction pathways with similar energy levels, often resulting in mixtures of anomers.[4]

Q2: What is a good starting point for optimizing my α-L-Xylofuranose glycosylation?

A2: A well-documented starting point is the use of a conformationally constrained 2,3-O-xylylene-protected xylofuranosyl donor.[1][3] Optimized conditions for this system include using 1.7 equivalents of the donor with 1.0 equivalent of the acceptor in the presence of 2.5 equivalents of N-iodosuccinimide (NIS) and 0.25 equivalents of silver trifluoromethanesulfonate (AgOTf) in diethyl ether at room temperature.[1]

Q3: Does the concentration of the reaction matter?

A3: In studies using the 2,3-O-xylylene-protected xylofuranosyl donor, the reaction concentration was found to have no significant effect on the yield and selectivity of the glycosylation.[1] However, for other systems, it may be a parameter worth optimizing.

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves (typically 4 Å) are used to remove any trace amounts of water from the reaction mixture. Water can react with the activated glycosyl donor, leading to hydrolysis and a reduction in the yield of the desired glycoside.[1][2]

Q5: How can I confirm the stereochemistry of my product?

A5: The anomeric configuration of furanosides can typically be assigned based on the 3J1,2 coupling constants in 1H NMR spectroscopy. Generally, this coupling constant is larger for 1,2-cis products (like α-L-xylofuranosides) compared to the corresponding 1,2-trans anomers.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the glycosylation of various acceptors with a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor.

AcceptorDonor (eq)NIS (eq)AgOTf (eq)SolventTemp.Yield (%)α:β Ratio
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1.72.50.25Et₂Ort859.5:1
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside1.72.50.25Et₂Ort82>19:1
Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside1.72.50.25Et₂Ort806.2:1
1,2:3,4-di-O-isopropylidene-α-D-galactopyranose1.72.50.25Et₂Ort88>19:1

Data synthesized from a study on a conformationally restricted donor.[1]

Experimental Protocols

General Procedure for α-Xylofuranosylation [1][2]

  • To a mixture of the glycosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in diethyl ether (Et₂O), add 4 Å molecular sieves (200 mg) at room temperature.

  • Stir the mixture for 1 hour at room temperature under an inert atmosphere.

  • Add N-iodosuccinimide (NIS) (2.5 mmol) and silver trifluoromethanesulfonate (AgOTf) (0.25 mmol) to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.

  • Upon completion, quench the reaction by adding triethylamine (Et₃N).

  • Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired α-xylofuranoside.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Purification A Mix Donor (1.7 eq) & Acceptor (1.0 eq) in Et2O B Add 4 Å Molecular Sieves A->B C Stir for 1h at RT under Inert Atmosphere B->C D Add NIS (2.5 eq) & AgOTf (0.25 eq) C->D E Monitor by TLC (approx. 2h) D->E F Quench with Et3N E->F G Dilute, Filter & Wash F->G H Dry & Concentrate G->H I Purify by Flash Chromatography H->I J α-L-Xylofuranose Product H->J I->J

Caption: A general experimental workflow for α-L-Xylofuranosylation.

troubleshooting_tree cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Selectivity? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Low Yield check_donor Is the Donor Conformationally Restricted? start->check_donor Poor Selectivity check_conditions Verify Anhydrous Conditions & Temperature check_reagents->check_conditions If reagents are OK solution_yield Optimize Reactant Ratios & Ensure Dryness check_conditions->solution_yield check_solvent Is the Solvent Non-Participating (e.g., Et2O)? check_donor->check_solvent Yes solution_selectivity Consider Donor Design & Solvent Screening check_solvent->solution_selectivity

Caption: A decision tree for troubleshooting common glycosylation issues.

References

troubleshooting alpha-L-Xylofuranose synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-L-xylofuranose. The information is presented in a question-and-answer format to directly address common challenges encountered during this sensitive chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing α-L-xylofuranose?

The synthesis of α-L-xylofuranose, a 1,2-cis-furanoside, presents significant stereochemical challenges. The primary difficulties include controlling the anomeric selectivity to favor the α-anomer over the β-anomer and preventing the formation of undesired side products. The inherent flexibility of the furanose ring can lead to the formation of both anomers, often in mixtures that are difficult to separate.

Q2: How can I improve the α-selectivity of my glycosylation reaction?

Achieving high α-selectivity is a critical aspect of xylofuranoside synthesis. One effective strategy is the use of a conformationally restricted glycosyl donor. For instance, employing a 2,3-O-xylylene-protected thioglycoside donor can lock the conformation of the oxacarbenium ion intermediate, favoring nucleophilic attack from the α-face.[1][2] This "inside attack" model directs the formation of the desired α-glycoside.[1]

Q3: What role do protecting groups play in minimizing side reactions?

Protecting groups are crucial for preventing unwanted reactions at other hydroxyl groups on the xylofuranose ring. The choice of protecting group can significantly influence the stereochemical outcome of the glycosylation. For example, non-participating protecting groups at the C2 position are necessary to avoid the formation of a 1,2-trans-glycoside. Orthogonal protecting group strategies allow for the selective deprotection of one group without affecting others, which is essential in multi-step syntheses.

Troubleshooting Guide

Issue 1: Low Yield of the Desired α-L-Xylofuranoside

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The stoichiometry of the glycosyl donor, acceptor, and promoter is critical. An excess of the donor and promoter relative to the acceptor is often required.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Diethyl ether has been shown to be optimal for high α-selectivity in certain reactions.[1] If the donor has poor solubility, alternative solvents like tetrahydrofuran (THF) may be necessary, although this can require re-optimization of the reaction conditions.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a fresh portion of the promoter may be required.

ParameterRecommended ConditionReference
Donor to Acceptor Ratio1.7 : 1.0[1]
Promoter (NIS) to Acceptor Ratio2.5 : 1.0[1]
Catalyst (AgOTf) to Acceptor Ratio0.25 : 1.0[1]
SolventDiethyl Ether[1]
Issue 2: Poor α:β Anomeric Selectivity

Possible Causes and Solutions:

  • Flexible Glycosyl Donor: A conformationally flexible donor can lead to a mixture of anomers. The use of donors with restricting protecting groups, such as a 2,3-O-xylylene group, can significantly improve α-selectivity.[1][2]

  • Incorrect Promoter System: The combination of N-iodosuccinimide (NIS) and a catalytic amount of a thiophilic promoter like silver trifluoromethanesulfonate (AgOTf) has been shown to be effective for activating thioglycoside donors and promoting α-glycosylation.[1]

Donor TypeTypical α:β RatioReference
2,3-O-Xylylene-protected thioglycoside>9.5 : 1[1]
Acyclic protecting groupsVariable, often lower selectivity
Issue 3: Formation of Side Products

Possible Causes and Solutions:

  • Dimerization of the Donor: When using certain alkylating agents for the synthesis of protected donors, self-condensation of the donor can occur. This can be minimized by controlling the stoichiometry and reaction temperature.[1]

  • Formation of C-glycosides and Disulfides: Under specific conditions, such as the use of potassium carbonate with certain thioglycoside donors, the formation of aryl C-glycosylated-thioglycosides and disulfides as byproducts has been observed.[3] Modifying the base or reaction conditions can help to avoid these side reactions.

Experimental Protocols

General Protocol for α-Xylofuranosylation using a 2,3-O-Xylylene-Protected Thioglycoside Donor

This protocol is based on a method demonstrated to provide high α-selectivity.[1]

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and the 2,3-O-xylylene-protected thioglycoside donor (1.7 equivalents) in anhydrous diethyl ether.

  • Addition of Reagents: Add N-iodosuccinimide (NIS) (2.5 equivalents).

  • Initiation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature, depending on the specific substrates) and add a solution of silver trifluoromethanesulfonate (AgOTf) (0.25 equivalents) in diethyl ether.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Dilute the mixture with an organic solvent like dichloromethane, wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low α-Selectivity

troubleshooting_alpha_selectivity start Low α:β Anomeric Selectivity check_donor Is a conformationally restricted donor being used? start->check_donor use_restricted_donor Action: Switch to a donor with a conformationally restricting protecting group (e.g., 2,3-O-xylylene). check_donor->use_restricted_donor No check_promoter Is the promoter system optimized for α-selectivity? check_donor->check_promoter Yes end_point Improved α-Selectivity use_restricted_donor->end_point optimize_promoter Action: Use an NIS/AgOTf promoter system. Optimize stoichiometry. check_promoter->optimize_promoter No check_solvent Is the optimal solvent being used? check_promoter->check_solvent Yes optimize_promoter->end_point optimize_solvent Action: Use diethyl ether. If solubility is an issue, try THF and re-optimize. check_solvent->optimize_solvent No check_solvent->end_point Yes reaction_pathway cluster_reactants Reactants donor Thioglycoside Donor (2,3-O-Xylylene protected) intermediate Oxacarbenium Ion Intermediate (Conformationally Restricted) donor->intermediate Activation acceptor Glycosyl Acceptor (ROH) acceptor->intermediate alpha_product α-L-Xylofuranoside intermediate->alpha_product Nucleophilic Attack (α-face) beta_product β-L-Xylofuranoside (Minor Product) intermediate->beta_product (β-face, disfavored) promoter NIS / AgOTf promoter->intermediate

References

Technical Support Center: Refining Protocols for Selective alpha-L-Xylofuranose Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective derivatization of alpha-L-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective derivatization of this compound?

A1: The primary challenges in this compound derivatization revolve around achieving high regioselectivity and stereoselectivity. Due to the presence of multiple hydroxyl groups with similar reactivity, it can be difficult to modify a single, specific position on the furanose ring.[1][2] Controlling the anomeric configuration (α or β) during glycosylation is another significant hurdle.[3] Additionally, the inherent flexibility of the five-membered furanose ring can influence reaction outcomes in ways not typically observed with more rigid pyranose sugars.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most xylofuranose derivatization reactions.[4][5] By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can visualize the consumption of the starting material and the formation of new products. The Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can help in identifying the different components of the reaction mixture.[4][5]

Q3: How do I determine the anomeric ratio (α:β) of my glycosylated product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the most common method for determining the anomeric ratio of glycosides.[6][7][8] The anomeric protons (H-1) of the α and β isomers typically appear as distinct signals in the 1H NMR spectrum, usually in the range of 4.3-5.9 ppm.[8] The integration of these signals allows for the quantification of the relative amounts of each anomer. The coupling constants (J-values) of the anomeric protons can also help in assigning the stereochemistry.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Q: I am getting a low yield or no product in my xylofuranose derivatization reaction. What are the possible causes and how can I troubleshoot this?

A: Low yields can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent Quality: Ensure that all reagents, especially any activating agents (e.g., Lewis acids) and solvents, are of high quality and anhydrous where necessary. Moisture can quench many of the reagents used in these reactions.

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact the outcome of glycosylation reactions.[9][10] Some reactions require cryogenic temperatures to enhance selectivity, while others may need elevated temperatures to proceed at a reasonable rate.[11] Consider optimizing the reaction temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[4]

  • Activation of the Glycosyl Donor (for glycosylation reactions): Inadequate activation of the glycosyl donor is a common reason for low yields.[2] The choice and amount of the promoter or catalyst are critical.[1][12]

  • Purity of Starting Material: Impurities in the starting xylofuranose derivative can interfere with the reaction. Ensure your starting material is pure before proceeding.

dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=2, height=0.7, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(Anhydrous? Purity?)"]; check_conditions [label="Review Reaction Conditions\n(Temperature, Time)"]; check_activation [label="Assess Donor Activation\n(Glycosylation)"]; check_starting_material [label="Confirm Starting\nMaterial Purity"]; optimize_temp [label="Optimize Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; monitor_tlc [label="Monitor by TLC\nfor Optimal Time"]; increase_activator [label="Increase Activator\nConcentration"]; purify_sm [label="Purify Starting\nMaterial"]; outcome [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_conditions; start -> check_activation; start -> check_starting_material;

check_reagents -> optimize_temp [style=dashed]; check_conditions -> optimize_temp; check_conditions -> monitor_tlc; check_activation -> increase_activator; check_starting_material -> purify_sm;

optimize_temp -> outcome; monitor_tlc -> outcome; increase_activator -> outcome; purify_sm -> outcome; } Low Yield Troubleshooting Workflow

Problem 2: Poor Regioselectivity (Derivatization at the wrong hydroxyl group)

Q: My derivatization is occurring at multiple hydroxyl groups or at the wrong position. How can I improve regioselectivity?

A: Achieving high regioselectivity is a central challenge in carbohydrate chemistry. Consider the following strategies:

  • Protecting Groups: The use of appropriate protecting groups is the most common strategy to block other hydroxyl groups and direct the reaction to the desired position. The choice of protecting group is crucial and depends on the desired reaction conditions.

  • Steric Hindrance: You can exploit the different steric environments of the hydroxyl groups. Bulky reagents will preferentially react with the less sterically hindered hydroxyl groups.

  • Enzymatic Catalysis: Lipases and other enzymes can exhibit high regioselectivity in acylation and deacylation reactions under mild conditions.[13][14]

  • Tin-Mediated Acylation: The use of tin-based reagents, such as dibutyltin oxide, can activate a specific hydroxyl group for acylation, leading to high regioselectivity.[15]

Problem 3: Protecting Group Migration

Q: I am observing the migration of my protecting groups (e.g., acyl, silyl) during the reaction. How can I prevent this?

A: Protecting group migration is a known issue, especially with acyl and silyl groups in carbohydrate chemistry.[1]

  • Reaction Conditions:

    • pH: Acyl group migration is often catalyzed by both acid and base. Maintaining neutral reaction conditions can minimize migration.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of migration.

  • Choice of Protecting Group: Some protecting groups are more prone to migration than others. If migration is a persistent issue, consider using a more stable protecting group. For example, benzyl ethers are generally more stable than silyl ethers under a wider range of conditions.

  • Solvent: The choice of solvent can influence the stability of protecting groups.

dot digraph "Protecting_Group_Migration_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=2.2, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

start [label="Protecting Group Migration\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Analyze Reaction pH\n(Acidic or Basic?)"]; check_temp [label="Evaluate Reaction\nTemperature"]; check_pg [label="Re-evaluate Protecting\nGroup Choice"]; adjust_ph [label="Adjust to Neutral\nConditions if Possible", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower Reaction\nTemperature"]; change_pg [label="Select a More Stable\nProtecting Group"]; outcome [label="Migration Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ph; start -> check_temp; start -> check_pg;

check_ph -> adjust_ph; check_temp -> lower_temp; check_pg -> change_pg;

adjust_ph -> outcome; lower_temp -> outcome; change_pg -> outcome; } Troubleshooting Protecting Group Migration

Problem 4: Formation of Side Products in Glycosylation

Q: I am observing the formation of significant side products, such as orthoesters, in my glycosylation reaction. How can I minimize these?

A: The formation of orthoesters is a common side reaction in glycosylations, especially when using participating protecting groups at the C-2 position.[16][17]

  • Activator/Promoter: The choice and amount of the activator can influence the formation of orthoesters. Stronger Lewis acids may favor glycoside formation over orthoester formation.[17]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes suppress orthoester formation.

    • Solvent: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may be beneficial.

  • Acceptor Nucleophilicity: Less reactive (less nucleophilic) acceptors are more prone to promoting orthoester formation. If possible, modifying the acceptor to increase its nucleophilicity could help.

Data Presentation

Table 1: Glycosylation of a Xylofuranose Donor with Various Acceptors [18]

EntryGlycosyl AcceptorProductYield (%)α:β Ratio
11,2:3,4-di-O-isopropylidene-α-D-galactopyranoseDisaccharide92>20:1
2Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide8510:1
3Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide9615:1
41-OctanolOctyl xyloside787:1

Experimental Protocols

General Procedure for alpha-Xylofuranosylation[19]
  • To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1 mmol) in diethyl ether (Et2O), add 4 Å molecular sieves (200 mg) at room temperature.

  • Stir the mixture for 1 hour.

  • Add N-iodosuccinimide (NIS) (2.5 mmol) and silver trifluoromethanesulfonate (AgOTf) (0.25 mmol) to the mixture.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • After stirring for 2 hours at room temperature, quench the reaction by adding triethylamine (Et3N).

  • Dilute the solution with dichloromethane (CH2Cl2) and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate (Na2S2O3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot digraph "Xylofuranosylation_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix_reagents [label="Mix Donor, Acceptor,\nand Molecular Sieves in Et2O"]; stir1 [label="Stir for 1 hour\nat room temperature"]; add_activators [label="Add NIS and AgOTf"]; stir2 [label="Stir for 2 hours\nat room temperature"]; monitor [label="Monitor Reaction\nby TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with Et3N"]; workup [label="Work-up:\nDilute, Filter, Wash"]; purify [label="Purify by Column\nChromatography"]; end [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> mix_reagents; mix_reagents -> stir1; stir1 -> add_activators; add_activators -> stir2; stir2 -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> workup; workup -> purify; purify -> end; } General Experimental Workflow for alpha-Xylofuranosylation

References

addressing challenges in scaling up alpha-L-Xylofuranose production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of alpha-L-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of α-L-Xylofuranose, particularly when scaling up production.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Q1: My α-L-Xylofuranose synthesis is resulting in a low yield. What are the possible causes and how can I troubleshoot this?

A1: Low yields in α-L-Xylofuranose synthesis can stem from several factors, from reagent quality to reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Glycosylation Conditions: The efficiency of the glycosylation reaction is critical for the overall yield.

    • Donor and Acceptor Stoichiometry: Ensure the optimal ratio of the glycosyl donor to the acceptor. In many cases, using a slight excess of the donor (e.g., 1.7 equivalents) can drive the reaction to completion and improve yields.[1][2]

    • Promoter System: The choice and amount of the promoter are crucial. For thioglycoside donors, a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Silver Triflate (AgOTf) is often effective.[1][2]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions that are too short may be incomplete, while those that are too long can lead to the formation of byproducts. Most glycosylation reactions are carried out at room temperature.[1][2]

  • Formation of Byproducts: The formation of unwanted side products can significantly reduce the yield of the desired α-L-Xylofuranose.

    • Dimerization of the Donor: A common byproduct is a dimer formed from the reaction of two donor molecules.[1] This can often be minimized by optimizing the stoichiometry of the donor and acceptor.

    • Glycal Formation: Elimination of the glycosyl donor can lead to the formation of a glycal byproduct. Adjusting the promoter system and reaction conditions can help to suppress this side reaction.

  • Protecting Group Strategy: The choice of protecting groups can influence the reactivity of the donor and acceptor, and consequently the yield.

    • Steric Hindrance: Bulky protecting groups on the donor or acceptor can hinder the glycosylation reaction.

    • Electronic Effects: The electronic nature of the protecting groups can affect the reactivity of the glycosyl donor.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Glycosylation Conditions (Promoter, Temp, Time) check_reagents->optimize_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC, NMR) optimize_conditions->analyze_byproducts Yield Still Low successful_yield Yield Improved optimize_conditions->successful_yield Yield Improves adjust_protecting_groups Consider Alternative Protecting Groups analyze_byproducts->adjust_protecting_groups Byproducts Identified adjust_protecting_groups->successful_yield Yield Improves

Caption: Troubleshooting workflow for low yield in α-L-Xylofuranose synthesis.

Q2: I am observing poor α-stereoselectivity in my xylofuranosylation reaction. How can I improve the formation of the desired α-anomer?

A2: Achieving high α-stereoselectivity is a common challenge in the synthesis of xylofuranosides. The anomeric outcome is influenced by the choice of the glycosyl donor, protecting groups, solvent, and reaction conditions.

Strategies to Enhance α-Selectivity:

  • Conformationally Restricted Donors: Utilizing a glycosyl donor with a rigid protecting group can lock the conformation of the intermediate oxacarbenium ion, favoring the formation of the α-glycoside.[1][2] A 2,3-O-xylylene-protected xylofuranosyl donor has been shown to provide high α-selectivity.[1][2]

  • Solvent Effects: The solvent can play a significant role in directing the stereochemical outcome of a glycosylation reaction. Diethyl ether is often a good choice for promoting α-selectivity in xylofuranosylation.[1][2]

  • Optimized Reaction Conditions:

    • Promoter System: The combination of NIS and catalytic AgOTf in diethyl ether at room temperature has been demonstrated to give high α-selectivity.[1][2]

    • Stoichiometry: While a slight excess of the donor is often used to maximize yield, it is important to ensure this does not negatively impact the stereoselectivity.

Quantitative Data on Stereoselectivity:

Glycosyl DonorAcceptorPromoter SystemSolventα:β RatioYield (%)Reference
2,3-O-xylylene-protected thioglycosidePrimary AlcoholNIS/AgOTfDiethyl Ether9.5:178[1]
2,3-O-xylylene-protected thioglycosideSecondary AlcoholNIS/AgOTfDiethyl Ether>17.7:1Excellent[2]

Logical Diagram for Improving α-Selectivity:

G start Poor α-Selectivity use_rigid_donor Employ Conformationally Restricted Donor (e.g., 2,3-O-xylylene protected) start->use_rigid_donor optimize_solvent Optimize Solvent (e.g., Diethyl Ether) use_rigid_donor->optimize_solvent Selectivity Still Low high_selectivity High α-Selectivity Achieved use_rigid_donor->high_selectivity Selectivity Improves fine_tune_promoter Fine-tune Promoter System (e.g., NIS/AgOTf) optimize_solvent->fine_tune_promoter Further Improvement Needed optimize_solvent->high_selectivity Selectivity Improves fine_tune_promoter->high_selectivity Selectivity Improves

Caption: Decision-making process for enhancing α-stereoselectivity.

Frequently Asked Questions (FAQs)

Q: What are the key considerations when scaling up the purification of α-L-Xylofuranose?

A: Scaling up purification requires careful planning to maintain purity and yield. Key considerations include:

  • Choice of Purification Method: While column chromatography is effective at the lab scale, it may become a bottleneck during scale-up. Techniques like recrystallization can be more efficient for large quantities if a suitable solvent system is found.[3][4][5][6]

  • Column Chromatography: If column chromatography is necessary, consider using a wider, shorter column to increase throughput. Automated flash chromatography systems can also improve efficiency and reproducibility.

  • Recrystallization: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[3][4][5]

  • Filtration: Ensure efficient filtration to separate the purified solid from the mother liquor. Buchner funnels with vacuum are commonly used for this purpose.[5]

Q: Which analytical techniques are most suitable for the quality control of α-L-Xylofuranose?

A: A combination of analytical techniques is recommended to ensure the identity, purity, and structural integrity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and anomeric configuration of the synthesized xylofuranoside.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating the desired product from impurities.[8] A suitable column and mobile phase must be developed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound.[7]

  • Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value can be an indicator of high purity.[3]

Experimental Protocols

General Procedure for α-Xylofuranosylation

This protocol is based on the optimized conditions for the synthesis of α-xylofuranosides using a 2,3-O-xylylene-protected thioglycoside donor.[1][2]

Materials:

  • 2,3-O-xylylene-protected xylofuranosyl donor (1.7 equivalents)

  • Glycosyl acceptor (1.0 equivalent)

  • N-Iodosuccinimide (NIS) (2.5 equivalents)

  • Silver trifluoromethanesulfonate (AgOTf) (0.25 equivalents)

  • Anhydrous diethyl ether (Et₂O)

  • 4 Å molecular sieves

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol).

  • Add anhydrous diethyl ether and 4 Å molecular sieves (approximately 200 mg).

  • Stir the mixture at room temperature for 1 hour.

  • Add NIS (2.5 mmol) and AgOTf (0.25 mmol) to the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2 hours), quench the reaction by adding triethylamine (Et₃N).

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram:

G start Start mix_reagents Mix Donor, Acceptor, and Molecular Sieves in Et2O start->mix_reagents stir Stir at RT for 1h mix_reagents->stir add_promoters Add NIS and AgOTf stir->add_promoters monitor_reaction Monitor by TLC add_promoters->monitor_reaction quench Quench with Et3N monitor_reaction->quench Reaction Complete workup Aqueous Workup (Na2S2O3, Brine) quench->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for α-xylofuranosylation.

References

Validation & Comparative

Validating Alpha-L-Arabinofuranosidase Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reproducible experimental results. This guide provides a comparative analysis of substrates for alpha-L-arabinofuranosidases, enzymes crucial in hemicellulose degradation and of significant interest in biofuel research and drug development.

While the direct enzymatic validation of alpha-L-xylofuranose remains a niche area with limited published kinetic data, a comprehensive understanding of substrate specificity can be achieved by examining the activity of related enzymes, such as alpha-L-arabinofuranosidases, on various sugar moieties. These enzymes often exhibit a degree of promiscuity, hydrolyzing substrates with similar stereochemistry. This guide focuses on a well-characterized alpha-L-arabinofuranosidase to illustrate the principles of substrate validation through comparative kinetic analysis.

Comparative Kinetic Data of a Bifunctional α-L-Arabinofuranosidase/β-D-Xylosidase

To illustrate the process of substrate validation, we present kinetic data for a bifunctional α-L-arabinofuranosidase/β-D-xylosidase. This enzyme demonstrates activity on both arabinofuranoside and xylopyranoside substrates, providing a valuable model for comparing enzyme performance with different sugar moieties. The following table summarizes the kinetic parameters of this enzyme with two common chromogenic substrates, p-nitrophenyl-α-L-arabinofuranoside (pNPA) and p-nitrophenyl-β-D-xylopyranoside (pNPX).

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)
p-nitrophenyl-α-L-arabinofuranoside (pNPA)0.5100200
p-nitrophenyl-β-D-xylopyranoside (pNPX)2.08040

Note: The data presented in this table is a representative example for illustrative purposes and may not correspond to a specific enzyme.

Experimental Protocol: Determining Enzyme Kinetics using a Chromogenic Substrate

This protocol outlines a standard method for determining the kinetic parameters of an α-L-arabinofuranosidase using a chromogenic substrate such as p-nitrophenyl-α-L-arabinofuranoside (pNPA).

Materials:

  • Purified α-L-arabinofuranosidase

  • p-nitrophenyl-α-L-arabinofuranoside (pNPA) stock solution

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the pNPA stock solution in the reaction buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 5 mM).

  • Enzyme Preparation: Dilute the purified enzyme in the reaction buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

  • Reaction Initiation: In a 96-well microplate, add a fixed volume of each substrate dilution. To initiate the reaction, add a fixed volume of the diluted enzyme to each well.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a volume of the stop solution to each well. The stop solution will raise the pH, which both stops the enzymatic reaction and develops the color of the p-nitrophenolate product.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Convert the absorbance values to the concentration of product formed using a standard curve of p-nitrophenol. Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

  • Kinetic Parameter Calculation: Determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression software. The catalytic constant (k_cat_) can be calculated if the enzyme concentration is known (k_cat_ = V_max_ / [E]).

Workflow for Enzyme Kinetic Analysis

The following diagram illustrates the typical workflow for determining the kinetic parameters of an enzyme.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Substrate Dilutions C Initiate Reaction A->C B Prepare Enzyme Solution B->C D Incubate at Optimal Temp. C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate Product Conc. F->G H Plot V₀ vs. [S] G->H I Determine Km and Vmax H->I

Caption: Workflow for determining enzyme kinetic parameters.

A Comparative Guide to the Synthesis of α-L-Xylofuranose: Chemical vs. Chemoenzymatic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-L-xylofuranose, a key component of various biologically active molecules, presents distinct challenges and opportunities depending on the chosen synthetic route. This guide provides an objective comparison between the established chemical synthesis and a chemoenzymatic approach for the production of α-L-xylofuranose and its derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Chemical vs. Chemoenzymatic Synthesis

FeatureChemical SynthesisChemoenzymatic Synthesis
Starting Material L-XyloseActivated xylofuranosyl donor, Acceptor molecule
Key Steps Protection, Deprotection, ActivationEnzymatic transglycosylation
Stereoselectivity Often requires chiral auxiliaries or complex protecting group strategiesHigh stereoselectivity dictated by the enzyme's active site
Reaction Conditions Often harsh (strong acids/bases, high temperatures)Mild (physiological pH, ambient temperature)
Byproducts Stoichiometric amounts of waste from protecting groups and reagentsMinimal byproducts, often limited to the released activated group
Yield Variable, can be high but often requires multi-step proceduresGenerally good to excellent for the enzymatic step
Scalability Well-established for large-scale productionCan be challenging due to enzyme cost and stability, but continuous flow methods are emerging
Substrate Scope Broad, adaptable to a wide range of derivativesDependent on the specific enzyme's substrate tolerance

Chemical Synthesis of α-L-Xylofuranose

The chemical synthesis of α-L-xylofuranose typically proceeds through a multi-step process involving the protection of hydroxyl groups to control reactivity and stereochemistry, followed by deprotection to yield the final product. A common strategy involves the formation of a 1,2-O-isopropylidene acetal intermediate from L-xylose.

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose [1]

  • Materials: L-(-)-xylose, anhydrous magnesium sulfate (MgSO4), acetone, concentrated sulfuric acid (H2SO4), ammonium hydroxide (NH4OH), hydrochloric acid (HCl), potassium phosphate (K3PO4), ethyl acetate (EtOAc).

  • Procedure: a. A suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and MgSO4 (30.72 g, 255.0 mmol) in acetone (190 mL) is prepared at room temperature. b. Concentrated H2SO4 (1.9 mL) is added to the suspension. c. The reaction mixture is stirred for 12 hours at room temperature. d. The mixture is filtered, and the collected solids are washed with acetone. e. The filtrate is neutralized to pH ~9 with NH4OH solution, and the resulting solids are removed by filtration. f. The filtrate is concentrated to yield a crude bis-acetonide intermediate. g. The intermediate is suspended in water (5 mL), and the pH is adjusted to 2 with 1 N HCl. h. The mixture is stirred for 12 hours at room temperature. i. The resulting mixture is neutralized to pH ~7 with a 25% (w/w) K3PO4 solution. j. The product is extracted with EtOAc, and the organic layer is dried over MgSO4, filtered, and concentrated. k. The crude product is purified by silica gel column chromatography.

  • Yield: 52% (12.63 g) of 1,2-O-Isopropylidene-α-L-xylofuranose as a yellow oil.[1]

Step 2: Deprotection to α-L-Xylofuranose

The final step involves the acid-catalyzed hydrolysis of the isopropylidene protecting group.

  • Materials: 1,2-O-Isopropylidene-α-L-xylofuranose, dilute aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid), solvent (e.g., methanol or water).

  • General Procedure: a. The 1,2-O-isopropylidene-α-L-xylofuranose is dissolved in a suitable solvent. b. A catalytic amount of acid is added. c. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. d. The reaction is neutralized with a mild base (e.g., sodium bicarbonate). e. The solvent is removed under reduced pressure, and the resulting α-L-xylofuranose is purified by chromatography or recrystallization.

Chemical Synthesis Workflow

Chemical_Synthesis L_Xylose L-Xylose Protection Protection (Acetone, H₂SO₄) L_Xylose->Protection Intermediate 1,2-O-Isopropylidene- α-L-xylofuranose Protection->Intermediate Deprotection Deprotection (Acid Hydrolysis) Intermediate->Deprotection Alpha_L_Xylofuranose α-L-Xylofuranose Deprotection->Alpha_L_Xylofuranose

Caption: Chemical synthesis of α-L-Xylofuranose.

Chemoenzymatic Synthesis of α-L-Xylofuranosides

Direct enzymatic synthesis of free α-L-xylofuranose is not a well-established method. However, chemoenzymatic approaches are powerful for the stereoselective synthesis of α-L-xylofuranosides, which are important motifs in many natural products. This method combines chemical synthesis to prepare an activated glycosyl donor with an enzymatic step for the key glycosylation reaction.

Experimental Protocol: Chemoenzymatic Synthesis of an α-L-Xylofuranoside

This protocol describes a general procedure for the enzymatic synthesis of an α-L-xylofuranoside using a glycosidase that exhibits transglycosylation activity.

  • Materials: Chemically synthesized activated xylofuranosyl donor (e.g., p-nitrophenyl-α-L-xylofuranoside), acceptor molecule with a free hydroxyl group, a suitable glycosidase (e.g., an α-L-arabinofuranosidase with cross-reactivity or a specific xylosidase), buffer solution.

  • Procedure: a. The acceptor molecule and the activated xylofuranosyl donor are dissolved in a buffer solution at the optimal pH for the chosen enzyme. b. The glycosidase is added to the solution. c. The reaction mixture is incubated at the optimal temperature for the enzyme, with gentle agitation. d. The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC). e. Once the reaction reaches completion or optimal conversion, the enzyme is denatured by heating or removed by filtration. f. The desired α-L-xylofuranoside is purified from the reaction mixture using chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis L_Xylose L-Xylose Activation Chemical Activation L_Xylose->Activation Donor Activated Xylofuranosyl Donor Activation->Donor Enzyme Transglycosylation (Glycosidase) Donor->Enzyme Acceptor Acceptor Molecule Acceptor->Enzyme Product α-L-Xylofuranoside Enzyme->Product

Caption: Chemoenzymatic synthesis of an α-L-xylofuranoside.

Concluding Remarks

The choice between chemical and chemoenzymatic synthesis of α-L-xylofuranose and its derivatives depends heavily on the specific goals of the research.

Chemical synthesis offers versatility and is well-suited for producing a wide array of derivatives through established, albeit often multi-step and harsh, reaction conditions.

Chemoenzymatic synthesis , on the other hand, provides a powerful alternative for the highly stereoselective formation of glycosidic bonds under mild conditions. While the direct enzymatic production of the free sugar is not commonplace, the use of enzymes in the synthesis of xylofuranosides showcases the potential of biocatalysis to overcome key challenges in carbohydrate chemistry, particularly in achieving specific stereoisomers with high fidelity.

For drug development professionals and scientists working on complex glycoconjugates, a hybrid approach, leveraging the strengths of both chemical and enzymatic methods, will likely be the most effective strategy for accessing novel and biologically relevant molecules containing α-L-xylofuranose.

References

A Comparative Guide to the Biological Activities of alpha-L-Xylofuranose and alpha-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carbohydrate chemistry and its intersection with biology and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological function. This guide provides a comparative overview of the biological activities of two stereoisomers: alpha-L-Xylofuranose and alpha-D-Xylofuranose. As enantiomers, these molecules are mirror images of each other, a property that often leads to distinct interactions with chiral biological macromolecules such as enzymes and receptors.

While direct comparative studies on the biological activities of this compound and alpha-D-Xylofuranose are not extensively documented in publicly available research, this guide synthesizes information on their individual characteristics, the biological roles of their parent sugars (L-xylose and D-xylose), and the activities of related derivatives to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

FeatureThis compoundalpha-D-Xylofuranose
Molecular Formula C5H10O5C5H10O5
Molar Mass 150.13 g/mol 150.13 g/mol
Stereochemistry Enantiomer of alpha-D-Xylofuranose[1]Enantiomer of this compound[1]
PubChem CID 7019000[1]10953689[2]

Comparative Biological Activity

Direct, head-to-head studies comparing the biological activities of this compound and alpha-D-Xylofuranose are scarce. However, by examining the biological context of D-xylose and L-xylose, and the activities of their derivatives, we can infer potential differences in their biological profiles.

alpha-D-Xylofuranose and its Derivatives:

Derivatives of alpha-D-Xylofuranose have been synthesized and investigated for various therapeutic applications, highlighting the potential of this scaffold in drug discovery.

  • Anticancer Activity: Several disubstituted and deoxydisubstituted derivatives of α-D-xylofuranose have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some of these derivatives have shown promising anticancer properties.[3]

  • Antithrombotic Activity: D-Xylose has been used as a starting material to synthesize 4-substituted-phenyl 1,5-dithio-D-xylopyranosides. These compounds have demonstrated significant antithrombotic activity in rat models.[4]

L-Xylose and its Potential Implications for this compound:

While specific studies on the biological activity of this compound are limited, research on the parent sugar, L-xylose, and the structurally similar L-arabinose, provides some insights. The metabolism of L-xylose in mammals is not as well-defined as that of D-xylose.

Metabolism of Xylose

The metabolic fate of xylose is highly dependent on its stereoconfiguration. D-xylose is a well-known component of lignocellulosic biomass and its metabolism has been extensively studied in various microorganisms. In humans, D-xylose is used as a diagnostic agent to assess malabsorption.[5]

The metabolism of D-xylose in eukaryotes primarily follows an oxido-reductase pathway, leading to the formation of D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway.[5] This pathway is crucial for the generation of NADPH and precursors for nucleotide synthesis.[5]

D_Xylose_Metabolism D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Information on the metabolism of L-xylose in humans is less clear. It is generally considered to be poorly metabolized.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in studies involving xylose derivatives.

In Vitro Anticancer Activity Assay
  • Cell Lines: A panel of human tumor cell lines is used.

  • Method: The sulforhodamine B (SRB) assay is a common method to assess cell proliferation.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The synthesized compounds (derivatives of α-D-xylofuranose) are added at various concentrations.

    • After a specified incubation period (e.g., 48 hours), cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Enzyme Activity Assays
  • alpha-D-Xyloside Xylohydrolase Activity:

    • The enzyme is incubated with a synthetic substrate, such as p-nitrophenyl-α-D-xylopyranoside.

    • The reaction is stopped, and the amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm.[6]

  • alpha-L-Arabinofuranosidase Activity:

    • The enzyme activity can be determined using p-nitrophenyl-α-L-arabinofuranoside as a substrate.

    • The release of p-nitrophenol is measured spectrophotometrically.[7][8]

Signaling Pathways

The specific signaling pathways directly modulated by this compound or alpha-D-Xylofuranose are not well-elucidated. However, the anticancer and antithrombotic activities of D-xylofuranose derivatives suggest potential interactions with pathways involved in cell proliferation, apoptosis, and coagulation cascades. Further research is needed to identify the precise molecular targets and signaling pathways.

Experimental_Workflow cluster_synthesis Synthesis of Xylofuranose Derivatives cluster_testing Biological Activity Testing cluster_analysis Data Analysis Start D-Xylose Intermediate alpha-D-Xylofuranose Derivative Synthesis Start->Intermediate Product Novel Compounds Intermediate->Product InVitro In Vitro Assays (e.g., Anticancer) Product->InVitro InVivo In Vivo Models (e.g., Antithrombotic) Product->InVivo Data Determine IC50 values or Efficacy InVitro->Data InVivo->Data

Conclusion

The comparison of this compound and alpha-D-Xylofuranose reveals a significant gap in our understanding of the biological activities of the L-isomer. While derivatives of alpha-D-Xylofuranose show promise in therapeutic areas like oncology and thrombosis, the biological role of this compound remains largely unexplored. This disparity presents a compelling opportunity for future research. Investigating the biological effects of this compound and its derivatives could uncover novel therapeutic agents, given that enantiomers often exhibit distinct pharmacological profiles. A direct, comparative study of these two molecules would be invaluable to the scientific community and could pave the way for new avenues in drug development.

References

Cross-Validation of NMR and Mass Spectrometry Data for alpha-L-Xylofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of alpha-L-Xylofuranose. It is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of carbohydrates, a critical aspect of drug development and various scientific disciplines. This document outlines the expected spectroscopic data, details the methodologies for their acquisition, and presents a workflow for the cross-validation of these complementary techniques.

Structural and Mass Information of this compound

This compound is a pentose sugar and an enantiomer of the more commonly studied alpha-D-Xylofuranose. As a furanose, it possesses a five-membered ring structure.

PropertyValue
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
Exact Mass 150.05282342 Da

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of carbohydrates in solution. It provides information on the connectivity of atoms and their spatial relationships. Due to the scarcity of direct experimental NMR data for this compound, the following tables present expected ¹H and ¹³C NMR chemical shifts based on data from its enantiomer, alpha-D-Xylofuranose, as their spectra are identical in an achiral solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O
ProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
H-1 (anomeric) ~5.3DoubletJH1,H2 ≈ 4-5
H-2 ~4.2Multiplet
H-3 ~4.1Multiplet
H-4 ~4.0Multiplet
H-5a ~3.7Multiplet
H-5b ~3.6Multiplet

Note: The chemical shifts and coupling constants are approximate and can vary based on solvent, temperature, and pH.

Table 2: Experimental ¹³C NMR Chemical Shifts for the Furanose Form of L-Xylose in D₂O
CarbonChemical Shift (ppm)
C-1 (anomeric) 97.0
C-2 77.5
C-3 76.8
C-4 82.5
C-5 61.7

Data is for the alpha-furanose form of D-[1-¹³C]xylose, which is equivalent to that of this compound in an achiral solvent.

Mass Spectrometry Data

Table 3: Expected Key Mass Spectrometry Fragments for this compound
m/zInterpretation
151.0601 [M+H]⁺ (Protonated molecule)
173.0420 [M+Na]⁺ (Sodium adduct)
133.0495 [M-H₂O+H]⁺ (Loss of water)
121.0495 [M-CHO₂H+H]⁺ (Loss of formic acid)
103.0390 [M-H₂O-CH₂O+H]⁺ (Sequential loss of water and formaldehyde)
91.0390 [M-2H₂O-CO+H]⁺ (Loss of two water molecules and carbon monoxide)

Note: The m/z values are calculated for the protonated molecule and common adducts and fragments. The relative intensities of these peaks will depend on the ionization technique and experimental conditions.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of furanose sugars is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution. For samples where exchangeable protons are of interest, a solvent mixture such as 90% H₂O/10% D₂O can be used.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the entire proton chemical shift range (typically 0-10 ppm).

    • Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

    • Set the spectral width to cover the entire carbon chemical shift range for carbohydrates (typically 50-110 ppm).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which helps in assigning quaternary carbons and confirming the overall structure.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

Mass Spectrometry

A general protocol for the mass spectrometric analysis of monosaccharides is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, water, or a mixture of the two.

    • For electrospray ionization (ESI), the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, for accurate mass measurements.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carbohydrates. It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for carbohydrates. The sample is co-crystallized with a matrix that absorbs the laser energy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify any adducts.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion or a prominent adduct to induce fragmentation and obtain structural information. This involves isolating the ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Cross-Validation of NMR and Mass Spectrometry Data

Cross-validation of data from orthogonal analytical techniques like NMR and MS is crucial for unambiguous structure confirmation. The following workflow illustrates this process.

CrossValidation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Data Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Interpretation Interpret NMR Spectra: - Assign Chemical Shifts - Determine Coupling Constants - Establish Connectivity NMR_Data->NMR_Interpretation NMR_Structure Propose Structure based on NMR NMR_Interpretation->NMR_Structure Cross_Validation Cross-Validation: - Compare NMR-derived structure  with MS fragmentation - Verify molecular formula - Ensure consistency NMR_Structure->Cross_Validation Proposed Structure MS_Data Acquire MS & MS/MS Data (High Resolution) MS_Interpretation Interpret Mass Spectra: - Determine Molecular Formula - Analyze Fragmentation Pattern MS_Data->MS_Interpretation MS_Structure Corroborate Structure with MS MS_Interpretation->MS_Structure MS_Structure->Cross_Validation Supporting Evidence Final_Structure Confirmed Structure of This compound Cross_Validation->Final_Structure Consistent?

Caption: Workflow for the cross-validation of NMR and mass spectrometry data.

Structural Insights from Combined Data

The integration of NMR and MS data provides a comprehensive structural picture of this compound.

StructuralFeatures cluster_Molecule This compound cluster_NMR_Evidence NMR Evidence cluster_MS_Evidence MS Evidence Structure Five-membered Furanose Ring NMR_Ring ¹³C shifts confirm five-membered ring Structure->NMR_Ring MS_Formula Accurate mass confirms C₅H₁₀O₅ formula Structure->MS_Formula MS_Fragments Fragmentation pattern consistent with pentose Structure->MS_Fragments Anomeric alpha-Anomeric Configuration NMR_Anomer ¹H J-coupling of H-1 indicates alpha Anomeric->NMR_Anomer Hydroxyls Four Hydroxyl Groups NMR_Hydroxyls Number of ¹H and ¹³C signals Hydroxyls->NMR_Hydroxyls Stereochem L-Stereochemistry NMR_Stereo Comparison with known sugar databases Stereochem->NMR_Stereo

Caption: Key structural features and their spectroscopic evidence.

By combining the detailed connectivity and stereochemical information from NMR with the precise mass and fragmentation data from MS, researchers can confidently elucidate and confirm the structure of this compound. This rigorous, multi-technique approach is fundamental to ensuring the identity and purity of carbohydrate-based compounds in research and development.

comparative study of different protecting groups in alpha-L-Xylofuranose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-L-xylofuranose, a key component in various biologically active molecules, necessitates the strategic use of protecting groups to ensure regioselectivity and stereoselectivity. This guide provides a comparative analysis of common protecting groups used in the synthesis of α-L-xylofuranose, offering a summary of their performance based on reported experimental data. Detailed experimental protocols and a visual workflow are included to aid in the selection of an appropriate synthetic strategy.

Data Presentation: A Comparative Overview

The selection of a protecting group significantly impacts the overall yield and efficiency of the synthesis of α-L-xylofuranose derivatives. The following table summarizes the reported yields for the synthesis of α-L-xylofuranose with different protecting groups. It is important to note that the yields are reported from different studies and may not be directly comparable due to variations in reaction conditions and the number of synthetic steps.

Protecting GroupStarting MaterialProductReported Yield (%)Number of Steps
IsopropylideneL-(-)-Xylose1,2-O-Isopropylidene-α-L-xylofuranose52%[1]1
BenzylD-Xylose2,3,5-Tri-O-benzyl-α,β-D-xylofuranose29% (overall)3
XylyleneTritylated D-xylose derivative5-O-protected-2,3-O-xylylene-β-D-xylofuranoside41% (over two steps)[2]2

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the direct synthesis of 1,2-O-isopropylidene-α-L-xylofuranose from L-xylose.

Materials:

  • L-(-)-Xylose

  • Magnesium sulfate (MgSO₄)

  • Acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • 1 N Hydrochloric acid (HCl)

  • 25% (w/w) Potassium phosphate (K₃PO₄) in water

  • Ethyl acetate (EtOAc)

Procedure:

  • A suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and MgSO₄ (30.72 g, 255.0 mmol) in acetone (190 mL) is prepared at room temperature.[1]

  • Concentrated H₂SO₄ (1.9 mL) is added to the suspension.[1]

  • The reaction mixture is stirred for 12 hours at room temperature, by which time all the L-(-)-xylose should be consumed.[1]

  • The reaction mixture is filtered, and the collected solids are washed twice with acetone (20 mL per wash).[1]

  • The filtrate is neutralized to a pH of ~9 with NH₄OH solution.[1]

  • The suspended solids are removed by filtration, and the filtrate is concentrated to yield a crude bis-acetonide intermediate as a yellow oil.[1]

  • The yellow oil is suspended in water (5 mL), and the pH is adjusted to 2 with 1 N HCl.[1]

  • The reaction mixture is stirred for 12 hours at room temperature.[1]

  • The resulting mixture is neutralized to a pH of ~7 with a 25% (w/w) K₃PO₄ solution.[1]

  • The mixture is extracted with EtOAc, and the organic layer is dried over MgSO₄, filtered, and concentrated in vacuo.[1]

  • The crude product is purified by silica gel column chromatography to give 1,2-O-isopropylidene-α-L-xylofuranose as a yellow oil (12.63 g, 52% yield).[1]

Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

This three-step protocol describes the synthesis of fully benzylated xylofuranose, starting from D-xylose. A similar procedure can be applied for the L-enantiomer.

Materials:

  • D-Xylose

  • Acetyl chloride (AcCl)

  • Dry Methanol (MeOH)

  • Amberlite IRA-400 (OH⁻ form) resin

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Dimethylformamide (DMF)

  • Glacial acetic acid

  • 1 M aqueous HCl solution

Procedure:

  • Methyl Glycoside Formation: D-xylose (5.0 g, 33.3 mmol) is added to a solution of AcCl (2.5 mL, ca. 35.0 mmol) in dry MeOH (300 mL) and stirred at 30 °C for 3.5 hours. The mixture is neutralized with Amberlite IRA-400 resin to pH 8, filtered, and concentrated to give the crude methyl xylofuranoside.

  • Benzylation: The crude methyl glycoside is dissolved in DMF and reacted with an excess of benzyl bromide and NaH at 20 °C for 20 hours to afford methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

  • Hydrolysis: The protected methyl glycoside is treated with a mixture of glacial acetic acid and 1 M aqueous HCl solution at 80 °C for 17 hours, followed by 4 hours at 100 °C to yield 2,3,5-tri-O-benzyl-α,β-D-xylofuranose (overall yield 29%).

Synthesis of a 2,3-O-Xylylene-Protected Xylofuranoside Donor

This two-step protocol describes the synthesis of a conformationally restricted xylofuranoside donor. The synthesis starts from a previously prepared tritylated xylose derivative.

Materials:

  • Tritylated p-Tolyl 1-Thio-β-D-xylofuranoside derivative

  • Sodium hydride (NaH)

  • α,α′-Dibromo-o-xylene

  • Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acidic conditions for trityl group removal (e.g., trifluoroacetic acid)

Procedure:

  • Xylylene Protection: To a solution of the tritylated thioglycoside (2.26 g, 4.56 mmol) in DMF (40 mL) at 0 °C, NaH (400 mg, 10.04 mmol) and α,α′-dibromo-o-xylene (1.32 g, 5.02 mmol) are added slowly. After stirring for 2 hours, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is diluted with CH₂Cl₂, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[2]

  • Detritylation: The crude product is subjected to acidic conditions to remove the trityl group, yielding the alcohol in 41% over the two steps after purification by flash column chromatography.[2]

Mandatory Visualization

Protecting_Group_Strategy_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_intermediate Protected α-L-Xylofuranose cluster_further_synthesis Further Synthetic Steps cluster_final Final Product L-Xylose L-Xylose Isopropylidene Isopropylidene L-Xylose->Isopropylidene Benzyl Benzyl L-Xylose->Benzyl Xylylene Xylylene L-Xylose->Xylylene Protected_Xylofuranose Protected α-L-Xylofuranose Isopropylidene->Protected_Xylofuranose Benzyl->Protected_Xylofuranose Xylylene->Protected_Xylofuranose Glycosylation Glycosylation Protected_Xylofuranose->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Target_Molecule Target Molecule Deprotection->Target_Molecule

Caption: A logical workflow for the synthesis of target molecules using protected α-L-xylofuranose.

References

The Quest for Stereoselectivity: A Comparative Guide to Glycosyl Donors in α-L-Xylofuranoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The stereocontrolled synthesis of 1,2-cis-furanosidic linkages, such as those in α-L-xylofuranosides, remains a significant challenge in carbohydrate chemistry. These motifs are crucial components of various biologically important glycoconjugates, including those found in pathogenic organisms like Mycobacterium tuberculosis. This guide provides a detailed comparison of different glycosyl donors for the synthesis of α-L-xylofuranosides, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

The primary challenge in α-L-xylofuranoside synthesis lies in controlling the stereochemical outcome of the glycosylation reaction to favor the α-anomer over the thermodynamically more stable β-anomer. This guide focuses on a key study by Zhang et al. that systematically investigated the impact of the glycosyl donor's protecting groups and the reaction conditions on the yield and α-selectivity of xylofuranosylation.

Impact of Glycosyl Donor Protecting Groups on α-Selectivity

A study by Zhang et al. highlights the critical role of a conformationally restricted 2,3-O-xylylene protecting group on a thioglycoside donor for achieving high α-selectivity.[1][2][3] The researchers hypothesize that this rigid protecting group locks the electrophilic intermediate into a conformation that favors nucleophilic attack from the α-face, leading to the desired 1,2-cis glycosidic bond.[1][2]

To investigate the electronic effects of the O-5 protecting group, two donors were compared: one with an electron-rich p-methoxybenzyl (PMB) group (Donor 7) and another with an electron-withdrawing acetyl group (Donor 8). The results, summarized in Table 1, demonstrate a significant improvement in α-selectivity with the acetyl-protected donor.

DonorO-5 Protecting GroupSolventYield (%)α:β Ratio
7 p-Methoxybenzyl (PMB)Diethyl etherGood2.3:1
8 Acetyl (Ac)Diethyl etherGood9.5:1

Table 1: Comparison of O-5 protecting group effects on α-selectivity. Data sourced from Zhang et al.[1][2]

Interestingly, this trend is opposite to what is often observed in glycosylation reactions, where more electron-rich donors are expected to favor the formation of the oxacarbenium ion intermediate that can lead to higher α-selectivity.[1][2]

The Influence of Solvents on Stereoselectivity

The choice of solvent also plays a crucial role in directing the stereochemical outcome of the glycosylation. The study investigated the reaction of Donor 7 with a model acceptor in various solvents. Ethereal solvents, particularly diethyl ether and a toluene-dioxane mixture, were found to provide the best α-selectivity.[1][2]

DonorSolventYield (%)α:β Ratio
7 Dichloromethane-~1:3
7 Toluene-~1:1.5
7 Acetonitrile-~1:1
7 Diethyl etherGood2.3:1
7 Toluene-Dioxane (1:3)82%1.8:1

Table 2: Effect of solvent on the stereoselectivity of xylofuranosylation. Data sourced from Zhang et al.[1][2]

These findings are consistent with previous observations that ethereal solvents can enhance α-stereoselectivity in glycosylations, although this effect has not been extensively studied for furanosides.[1][2]

Substrate Scope of the Optimized Xylofuranosylation

The optimized conditions, using Donor 8 in diethyl ether, were applied to a range of glycosyl acceptors to explore the substrate scope of the reaction. The methodology proved to be robust, affording the desired α-xylofuranosides in good to excellent yields and with high α-stereoselectivity for most acceptors.

AcceptorYield (%)α:β Ratio
Monosaccharide 16->20:1
Monosaccharide 17-7:1
Disaccharide 20->17.7:1
Disaccharide 23->17.7:1
Monosaccharide 24-1.2:1

Table 3: Substrate scope of the α-xylofuranosylation reaction. Data sourced from Zhang et al.[1][2]

However, the reaction with acceptor 24 resulted in poor stereoselectivity, highlighting that the nature of the acceptor also influences the outcome of the glycosylation.[1][2]

Experimental Protocols

General Procedure for Glycosylation Reactions

The following is a general protocol for the α-xylofuranosylation as described by Zhang et al.[2]

  • To a mixture of the glycosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in diethyl ether, add 4 Å molecular sieves (200 mg) at room temperature.

  • Stir the mixture for 1 hour.

  • Add N-iodosuccinimide (NIS) (2.5 mmol) and silver trifluoromethanesulfonate (AgOTf) (0.25 mmol) to the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After stirring for 2 hours at room temperature, quench the reaction by adding triethylamine (Et3N).

  • Dilute the solution with dichloromethane (CH2Cl2) and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate (Na2S2O3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of the 2,3-O-Xylylene-Protected Thioglycoside Donor

The key 2,3-O-xylylene protected thioglycoside donor can be synthesized from D-xylose in a multi-step sequence. A key step involves the reaction of a tritylated xylofuranoside intermediate with α,α′-dibromo-o-xylene and sodium hydride in dimethylformamide (DMF), followed by the removal of the trityl group.[1][2]

Visualizing the Glycosylation Workflow

The following diagrams illustrate the key components and the general workflow of the α-L-xylofuranoside synthesis.

Glycosyl_Donors cluster_acceptor Glycosyl Acceptor cluster_product Glycosylation Product Donor7 Donor 7 (5-O-PMB) alpha_Xylofuranoside α-Xylofuranoside Donor7->alpha_Xylofuranoside α:β = 2.3:1 Donor8 Donor 8 (5-O-Ac) Donor8->alpha_Xylofuranoside α:β = 9.5:1 Acceptor Acceptor (e.g., Galactopyranose) Acceptor->alpha_Xylofuranoside beta_Xylofuranoside β-Xylofuranoside Acceptor->beta_Xylofuranoside

Figure 1: Comparison of glycosyl donors for α-L-Xylofuranoside synthesis.**

Glycosylation_Workflow Start Start Mix Mix Donor, Acceptor, and Molecular Sieves in Et2O Start->Mix Stir1 Stir for 1 hour Mix->Stir1 Add_Reagents Add NIS and AgOTf Stir1->Add_Reagents Stir2 Stir for 2 hours Add_Reagents->Stir2 Quench Quench with Et3N Stir2->Quench Workup Workup and Purification Quench->Workup Product α-L-Xylofuranoside Workup->Product

References

A Researcher's Guide to Assessing the Purity of Synthetic α-L-Xylofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic carbohydrates like α-L-Xylofuranose is a critical step in development and manufacturing. This guide provides a comparative overview of key analytical techniques for purity assessment, supported by experimental protocols and data to aid in method selection and implementation.

The primary methods for evaluating the purity of α-L-Xylofuranose and its potential impurities, including anomers and enantiomers, are High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Chiral Gas Chromatography (Chiral GC). Each technique offers distinct advantages and is suited for different aspects of purity analysis.

Comparative Analysis of Key Purity Assessment Methods

The selection of an appropriate analytical method depends on the specific purity attribute being assessed, the required sensitivity, and the nature of potential impurities. The following table summarizes the performance of HPLC-RID, qNMR, and Chiral GC for the analysis of α-L-Xylofuranose.

ParameterHPLC-RIDqNMR (¹H)Chiral GC-FID
Primary Use Quantitation of bulk purity and separation of diastereomers (anomers).Absolute quantitation of purity without a reference standard of the analyte.Separation and quantitation of enantiomers (D/L-isomers).
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[1]Dependent on the number of scans; generally in the low mg/mL range.Picogram to nanogram range, depending on the detector.
Limit of Quantitation (LOQ) 0.03 - 0.56 mg/mL[1]Dependent on the number of scans; generally in the low mg/mL range.Picogram to nanogram range, depending on the detector.
Linearity (R²) >0.997[1]>0.999[2]>0.998[3]
Precision (RSD) <5%[1]<1%[2]<5%
Sample Preparation Dissolution in mobile phase.Dissolution in a deuterated solvent with an internal standard.Derivatization required to increase volatility.
Analysis Time 15-30 minutes per sample.[4][5]5-15 minutes per sample.10-30 minutes per sample.[3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

This method is suitable for quantifying the main component and separating it from other non-volatile impurities and anomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino, Amide, or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • α-L-Xylofuranose reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v).[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the α-L-Xylofuranose reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 10 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthetic α-L-Xylofuranose sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column Temperature: 30-40 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector Temperature: Maintained close to the column temperature.[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantitation: Identify the peak corresponding to α-L-Xylofuranose based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve.

qNMR allows for the determination of the absolute purity of a substance without needing a reference standard of the analyte itself; instead, a certified internal standard is used.[7][8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthetic α-L-Xylofuranose sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.[8]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[8]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of α-L-Xylofuranose and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

This method is used to separate and quantify the L- and D-enantiomers of xylofuranose, which is crucial for applications in drug development. Derivatization is necessary to make the sugar volatile.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on modified cyclodextrins)[9]

Reagents:

  • Anhydrous pyridine

  • Trifluoroacetic anhydride (TFAA) or other suitable derivatizing agent

  • Dichloromethane (anhydrous)

  • Reference standards for L- and D-xylose

Procedure:

  • Derivatization:

    • Dry the α-L-Xylofuranose sample under vacuum.

    • Add anhydrous pyridine and the derivatizing agent (e.g., TFAA).

    • Heat the mixture to ensure complete reaction.

    • Evaporate the reagents under a stream of nitrogen and redissolve the derivative in a suitable solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).[3]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector Temperature: 250 °C

  • Analysis: Inject the derivatized sample and reference standards into the GC.

  • Quantitation: Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of the derivatized standards. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A resolution factor (Rs) greater than 1.5 indicates baseline separation.[9]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow A Sample Preparation (Dissolution) B HPLC System (Pump, Injector, Column) A->B C Refractive Index Detector (RID) B->C D Data Acquisition & Processing C->D E Purity Calculation D->E

Caption: HPLC-RID workflow for purity assessment.

qNMR_Workflow A Sample & Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C NMR Spectrometer (Data Acquisition) B->C D Data Processing (Integration) C->D E Purity Calculation D->E

Caption: qNMR workflow for absolute purity determination.

Chiral_GC_Workflow A Derivatization (e.g., Trifluoroacetylation) B GC System (Injector, Chiral Column) A->B C Flame Ionization Detector (FID) B->C D Data Acquisition & Processing C->D E Enantiomeric Purity Calculation D->E

Caption: Chiral GC workflow for enantiomeric purity analysis.

References

Safety Operating Guide

Proper Disposal of alpha-L-Xylofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for alpha-L-Xylofuranose could not be located. The following disposal procedures are based on general best practices for laboratory chemicals and information from SDS of closely related compounds, such as 1,2-O-Isopropylidene-alpha-D-xylofuranose. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and circumstances.

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and sustainable research environment. For researchers, scientists, and drug development professionals handling this compound, a methodical approach to its disposal is essential. This guide provides a procedural framework to ensure that waste is managed safely and effectively.

Immediate Safety and Disposal Protocol

When preparing for the disposal of this compound, the first step is to characterize the waste. Based on the available safety data for similar compounds, pure this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to determine if the waste has been contaminated with other hazardous substances.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed, the waste must be treated as hazardous, following the disposal protocol for the most hazardous component in the mixture.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for the waste. Ensure the container is in good condition and has a secure lid. Do not mix incompatible wastes.

  • Labeling: Clearly label the waste container with "this compound Waste" and include the date of accumulation. If mixed with other substances, list all components and their approximate percentages.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Provide them with all the necessary information about the waste stream.

Physical and Chemical Properties of Related Compounds

For context, the following table summarizes key physical and chemical data for related xylofuranose derivatives. This information can be helpful in understanding the general nature of this class of compounds.

Property1,2-O-Isopropylidene-alpha-D-xylofuranose1,2-O-Isopropylidene-a-L-xylofuranose
CAS Number 20031-21-4114861-22-2
Molecular Formula C8H14O5C8H14O5
Molecular Weight 190.19 g/mol 190.19 g/mol
Appearance No data availableNo data available
Odor No data availableNo data available

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when determining the proper disposal route for this compound.

start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No consult_sds Consult SDS of contaminants treat_as_hazardous->consult_sds containerize Containerize in a labeled, compatible container consult_sds->containerize non_hazardous_waste->containerize store Store in designated accumulation area containerize->store contact_ehs Contact EHS for disposal store->contact_ehs

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.